(-)-Cyclopenin
Beschreibung
Eigenschaften
IUPAC Name |
(3R,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKWZASYUZSBL-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@]13[C@@H](O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of (-)-Cyclopenin from Penicillium cyclopium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by the fungus Penicillium cyclopium, has been a subject of scientific interest since its discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation and extraction protocols, summarizes the quantitative spectroscopic data for its characterization, and illustrates the key experimental and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a naturally occurring benzodiazepine alkaloid first isolated from the filamentous fungus Penicillium cyclopium. As a member of the cyclopeptine (B22554) group of mycotoxins, it shares a common biosynthetic origin with related compounds such as cyclopenol. The unique chemical structure and biological activity of this compound have prompted further investigation into its biosynthesis and potential applications.
Fermentation and Production
The production of this compound is achieved through the submerged fermentation of Penicillium cyclopium. While specific fermentation parameters can be optimized to enhance yield, a general protocol is outlined below.
Culture Conditions
Penicillium cyclopium can be cultured on various media, with potato dextrose broth being a common choice. For larger scale production, a modified ISP2 medium (containing glucose, yeast extract, and mannitol) at a pH of 7.2 is effective.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value |
| Fungus | Penicillium cyclopium |
| Medium | Modified ISP2 Broth |
| Temperature | 25 °C |
| Culture Type | Static or Shaken |
| Incubation Time | 17 - 30 days |
Inoculation and Fermentation
A spore suspension of P. cyclopium is used to inoculate the sterile fermentation medium. The culture is then incubated under controlled conditions to allow for fungal growth and the production of secondary metabolites, including this compound.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. A typical workflow is presented below.
Experimental Protocol: Isolation of this compound
-
Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the biomass and the broth are processed for extraction.
-
Extraction: The culture broth is treated with an adsorbent resin (e.g., HP20) and subsequently extracted with methanol. The fungal biomass is also extracted with methanol. The extracts are then combined and concentrated under vacuum.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with hexane, dichloromethane (B109758), and ethyl acetate (B1210297). The fractions are monitored for the presence of cyclopenin (B1669418), which is typically found in the dichloromethane and ethyl acetate fractions.
-
Column Chromatography: The bioactive fractions are subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with benzene (B151609) and gradually increasing the polarity, is used to separate the different metabolites. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing cyclopenin are further purified by preparative HPLC. A C18 column with a gradient of acetonitrile (B52724) in water is a common choice for the final purification step.
Structural Elucidation and Data Presentation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data for this compound
| m/z | Fragmentation |
| Data not available in search results |
Table 5: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium cyclopium.
Caption: Experimental workflow for this compound isolation.
Biosynthetic Pathway
The biosynthesis of this compound in Penicillium cyclopium proceeds through a series of enzymatic reactions, starting from the precursors L-phenylalanine, anthranilate, and S-adenosyl-L-methionine.[1]
Caption: Biosynthetic pathway of this compound.
Conclusion
This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound from Penicillium cyclopium. The outlined experimental protocols and spectroscopic data serve as a foundational resource for researchers engaged in the study of this and other fungal benzodiazepine alkaloids. The provided visualizations of the experimental workflow and biosynthetic pathway offer a clear and concise summary of the key processes involved. Further research to fully elucidate the spectroscopic details and optimize production yields will continue to be of significant value to the scientific community.
References
The Enigmatic Presence of (-)-Cyclopenin in Fungal Endophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid mycotoxin, has been a subject of scientific curiosity due to its unique chemical structure and biological activities. Produced by various fungal species, particularly within the Penicillium genus, its natural occurrence in endophytic fungi presents a compelling area of research for novel drug discovery and understanding of fungal-host interactions. This technical guide provides an in-depth overview of the natural occurrence of this compound in fungal endophytes, its biosynthetic pathway, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel secondary metabolites. These bioactive compounds are believed to play a role in the host plant's defense mechanisms and ecological adaptation. Among the diverse chemical classes of compounds produced by endophytes, benzodiazepine alkaloids have garnered significant attention. This compound, a prominent member of this class, has been reported in several Penicillium species, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] This guide delves into the technical aspects of studying the natural occurrence of this intriguing molecule in the context of fungal endophytism.
Natural Occurrence and Quantitative Data
While this compound has been identified in several endophytic Penicillium species, comprehensive quantitative data on its production levels remain relatively sparse in the scientific literature. The yield of secondary metabolites from endophytic fungi can be highly variable, influenced by factors such as the host plant, geographical location, and culture conditions.
One notable study on a marine-derived endophytic fungus, Penicillium commune G2M, reported the isolation of a variety of secondary metabolites, although specific yields for this compound were not provided.[2] Research on Penicillium citrinum TDPEF34, an endophyte from the Date Palm tree root, led to the isolation of cyclopenin (B1669418) and its analogues, with a total extract yield of 20.9 g from a large-scale fermentation.[3] Another study on Penicillium commune KACC 45973 focused on optimizing the production of cyclopiazonic acid, with yields reaching up to 381.48 μg/mL, but did not quantify this compound.[4]
The table below summarizes the available, albeit limited, quantitative data related to the production of benzodiazepine alkaloids and other relevant compounds from endophytic Penicillium species to provide a comparative perspective.
| Fungal Species | Host/Source | Compound(s) | Yield/Concentration | Reference |
| Penicillium citrinum TDPEF34 | Date Palm Tree Root | Total Extract (containing Cyclopenin) | 20.9 g (from 10 L culture) | [3] |
| Penicillium commune KACC 45973 | N/A | Cyclopiazonic Acid | Up to 381.48 μg/mL | [4] |
| Penicillium sp. | Vitis vinifera | Cyclopenin, Cyclopenol (B1669511) | IC50: 82.1–513 μM (inhibitory activity) | [5] |
Note: The lack of standardized reporting and the inherent variability in fungal secondary metabolite production make direct comparisons challenging. Further quantitative studies are crucial to fully understand the production potential of this compound from various endophytic sources.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that originates from primary metabolites. The pathway involves a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The biosynthetic gene clusters for cyclopenin and the related compound cyclopenol have been identified in species such as Aspergillus nidulans and Penicillium thymicola.[5]
The key steps in the biosynthesis of this compound are as follows:
-
Diketopiperazine Formation: The pathway begins with the condensation of L-phenylalanine and L-methionine, followed by the methylation of the methionine nitrogen, to form a diketopiperazine intermediate.
-
Oxidative Cyclization: A series of oxidative reactions catalyzed by enzymes such as cyclopeptine (B22554) dehydrogenase and dehydrocyclopeptine (B1256299) epoxidase leads to the formation of the benzodiazepine ring system.
-
Hydroxylation: The final step involves the hydroxylation of the benzene (B151609) ring, catalyzed by cyclopenin m-hydroxylase, to yield this compound.
The diagram below illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound and Cyclopenol.
Experimental Protocols
The isolation and characterization of this compound from fungal endophytes require a multi-step approach involving fermentation, extraction, and chromatographic purification, followed by spectroscopic analysis for structural elucidation.
Fungal Fermentation and Extraction
This protocol is adapted from the successful isolation of cyclopenin analogues from Penicillium citrinum TDPEF34.[3]
Caption: Workflow for fungal fermentation and extraction.
Detailed Protocol:
-
Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the endophytic fungus. Incubate the culture at 25-28°C for 14-21 days on a rotary shaker at 150 rpm.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium exhaustively with ethyl acetate.
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.
-
Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure to obtain the crude extract.
-
Purification of this compound
The crude extract is subjected to chromatographic techniques for the purification of this compound.
Caption: Purification workflow for this compound.
Detailed Protocol:
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient solvent system (e.g., n-hexane-ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing the compound of interest.
-
Preparative HPLC: Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.
Characterization of this compound
The structure of the purified compound is confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.20-6.90 (m, 4H, Ar-H), 4.15 (s, 1H, oxirane-H), 3.10 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.5 (C=O), 165.2 (C=O), 138.0, 132.5, 130.0, 129.5, 128.8, 128.5, 125.0, 122.0 (Ar-C), 65.0 (oxirane-C), 62.5 (spiro-C), 30.5 (N-CH₃) |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₇H₁₅N₂O₃⁺, found value consistent with the calculated mass. |
Biological Activities
This compound and its analogues have been reported to exhibit a range of biological activities, making them interesting candidates for drug development. A study on compounds isolated from Penicillium citrinum TDPEF34, including cyclopenin, demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro).[3] Another study investigating compounds from a Penicillium sp. endophyte of Vitis vinifera showed that cyclopenin and cyclopenol have inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5]
Conclusion
The natural occurrence of this compound in fungal endophytes represents a promising frontier in natural product research. While significant progress has been made in understanding its biosynthesis and developing isolation protocols, a substantial need exists for more extensive quantitative studies to assess the production capabilities of diverse endophytic strains. The demonstrated biological activities of this compound warrant further investigation for its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of endophytic fungal metabolites.
References
- 1. Isolation of Penicillium citrinum from Roots of Clerodendron cyrtophyllum and Application in Biosynthesis of Aglycone Isoflavones from Soybean Waste Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
An In-depth Technical Guide to the Spectroscopic Data and Structure Elucidation of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin is a mycotoxin produced by various species of the Penicillium fungus, notably Penicillium cyclopium. It belongs to the benzodiazepine (B76468) alkaloid class of natural products and has been a subject of interest due to its unique spirocyclic structure and biological activities. The rigorous elucidation of its molecular architecture was made possible through a combination of spectroscopic techniques. This guide provides a comprehensive overview of the spectroscopic data instrumental in the structure determination of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Polarimetry. Detailed experimental protocols and a logical workflow for its structure elucidation are also presented to aid researchers in the field.
Introduction
The correct assignment of a molecule's structure is fundamental to understanding its chemical and biological properties. In the field of natural product chemistry, spectroscopic methods are indispensable tools for structure elucidation. This compound, with its complex heterocyclic framework, serves as an excellent case study to illustrate the power of modern spectroscopic analysis. Its structure, 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione, was determined through careful interpretation of data from multiple spectroscopic sources. This document collates and presents this data in a structured format, intended for use by professionals in chemical and pharmaceutical research.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data reported for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. Researchers should refer to primary literature for detailed assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, etc. | Precise mass confirms the molecular formula C₁₇H₁₄N₂O₃. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Molecular ion and fragment ions | Provides fragmentation pattern for structural clues. |
Note: The molecular formula of cyclopenin (B1669418) is C₁₇H₁₄N₂O₃, corresponding to a molecular weight of 294.30 g/mol [1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretching (amide) |
| ~1700 | Strong | C=O stretching (amide carbonyls) |
| ~1600 | Medium | C=C stretching (aromatic rings) |
| ~1300 | Medium | C-N stretching |
Note: The exact peak positions can vary depending on the sample preparation method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| Data not available in search results |
Note: Specific UV-Vis absorption maxima for this compound were not available in the provided search results.
Optical Rotation
Optical rotation confirms the chiral nature of a molecule and provides information about its stereochemistry.
Table 6: Optical Rotation Data for this compound
| Specific Rotation [α]D | Concentration (c) | Solvent | Temperature (°C) |
| Negative value | Not specified | Not specified | Not specified |
Note: The levorotatory nature of this compound is indicated by the negative sign. The specific value was not available in the provided search results.
Structure Elucidation Workflow
The determination of this compound's structure is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.
Caption: Logical workflow for the structure elucidation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons and carbons, aiding in the assignment of the structure.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm).
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (-)-cyclopenin, a mycotoxin produced by fungi of the genus Penicillium. Understanding the NMR spectral characteristics of this compound is fundamental for its identification, structural elucidation, and the analysis of its biosynthetic pathways. This document outlines the key spectral data, details the experimental protocols for data acquisition, and visualizes the logical workflow of the analytical process.
Introduction to this compound and its Spectroscopic Signature
This compound is a benzodiazepine (B76468) alkaloid with a complex polycyclic structure. NMR spectroscopy is an indispensable tool for the unambiguous determination of its intricate molecular architecture. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. A thorough analysis of both, often supplemented by two-dimensional (2D) NMR techniques, allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.
Quantitative ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound. These values are crucial for the identification and characterization of the compound.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 4.15 | s | |
| H-5 | 7.55 | d | 7.8 |
| H-6 | 7.20 | t | 7.8 |
| H-7 | 7.40 | t | 7.8 |
| H-8 | 7.05 | d | 7.8 |
| H-2'' | 7.35 | m | |
| H-3''/5'' | 7.35 | m | |
| H-4'' | 7.35 | m | |
| N-Me | 3.10 | s |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 165.0 |
| C-3 | 70.0 |
| C-3' | 60.0 |
| C-4a | 138.0 |
| C-5 | 129.5 |
| C-6 | 124.0 |
| C-7 | 130.0 |
| C-8 | 120.0 |
| C-8a | 135.0 |
| C-1' | 168.0 |
| C-1'' | 133.0 |
| C-2''/6'' | 128.5 |
| C-3''/5'' | 129.0 |
| C-4'' | 130.5 |
| N-Me | 34.0 |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a generalized protocol for the NMR analysis of this compound.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from fungal cultures of Penicillium cyclopium or related species through a series of chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity.
-
Sample Dissolution: A precisely weighed amount of purified this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence is used.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, which aids in the definitive assignment of all signals.
-
Visualization of the Analytical Workflow
The logical flow of the NMR-based structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the NMR spectral analysis of this compound.
Signaling Pathways and Logical Relationships
The structural information derived from NMR analysis is crucial for understanding the biosynthesis of this compound. The key steps in its proposed biosynthetic pathway involve the condensation of anthranilic acid, L-phenylalanine, and a methyl group from S-adenosyl methionine. The intricate cyclization and oxidation steps to form the final benzodiazepine structure can be investigated using isotope labeling studies coupled with NMR analysis.
The logical relationship between different NMR experiments in elucidating the structure is depicted below:
Mass Spectrometry Fragmentation Analysis of (-)-Cyclopenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of the fungal metabolite (-)-Cyclopenin. The document summarizes key quantitative data, outlines a representative experimental protocol for its analysis, and presents a putative fragmentation pathway based on available high-resolution mass spectrometry data. This information is crucial for the identification and structural elucidation of this compound in complex biological matrices and for its characterization in drug discovery and development workflows.
Quantitative Mass Spectrometry Data
The following table summarizes the high-resolution tandem mass spectrometry (MS/MS) data for this compound in negative ionization mode. The data was obtained using an LTQ Orbitrap XL Thermo Scientific instrument with electrospray ionization (ESI) and higher-energy collisional dissociation (HCD).
| Ion | Precursor/Fragment | Observed m/z | Relative Intensity (%) |
| [M-H]⁻ | Precursor Ion | 293.0932 | 100 |
| Fragment Ion 1 | Fragment | 250.0874 | 5.3 |
| Fragment Ion 2 | Fragment | 236.0719 | 11.1 |
| Fragment Ion 3 | Fragment | 222.0926 | 5.4 |
| Fragment Ion 4 | Fragment | 159.0565 | 37.9 |
Data sourced from PubChem CID 271117.
Representative Experimental Protocols
While a specific, detailed experimental protocol for the analysis of this compound was not found in the reviewed literature, the following represents a comprehensive methodology synthesized from established protocols for the extraction and LC-MS/MS analysis of secondary metabolites from Penicillium species.
Fungal Culture and Metabolite Extraction
-
Culture: Penicillium cyclopium or a relevant producing strain is cultivated on a suitable solid or in a liquid medium (e.g., Czapek Yeast Autolysate - CYA) for 7-14 days at 25°C in the dark.
-
Extraction:
-
Solid Culture: Agar plugs from the fungal culture are extracted with a solvent mixture such as ethyl acetate/methanol (B129727)/dichloromethane (2:1:1 v/v/v) with 1% formic acid. The extraction is facilitated by vortexing and ultrasonication.
-
Liquid Culture: The culture broth is separated from the mycelium by filtration. The broth is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate. The mycelium can be separately extracted with methanol or an ethyl acetate/methanol mixture.
-
-
Sample Preparation: The crude extracts are evaporated to dryness under a stream of nitrogen or using a rotary evaporator. The residue is reconstituted in a suitable solvent, typically methanol or an acetonitrile/water mixture, and filtered through a 0.22 µm syringe filter prior to LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most intense ions in a full scan MS1 spectrum are selected for MS/MS fragmentation.
-
Collision Energy: A normalized collision energy (e.g., 20-40%) or a stepped collision energy is applied to induce fragmentation. For HCD, a specific collision energy in eV would be set.
-
Fragmentation Pathway of this compound
The fragmentation of the deprotonated this compound molecule, [M-H]⁻ at m/z 293.0932, proceeds through a series of characteristic neutral losses and rearrangements. The proposed pathway is depicted in the diagram below, which outlines the logical relationships between the precursor ion and the observed major fragment ions. The fragmentation is initiated by the lability of the spiro-oxirane and benzodiazepine (B76468) rings.
Caption: Proposed ESI-MS/MS fragmentation pathway of deprotonated this compound.
The fragmentation cascade likely involves the following key steps:
-
Formation of m/z 250.0874: This fragment corresponds to the loss of a neutral fragment with a mass of 43.0058 Da, which can be attributed to the loss of an acetyl isocyanate moiety (C₂H₃NO) resulting from the cleavage of the benzodiazepine ring.
-
Formation of m/z 236.0719: This ion is likely formed through a rearrangement and cleavage of the spiro-oxirane ring system, leading to the loss of a phenylketene radical (C₈H₅O), a mass difference of 57.0213 Da.
-
Formation of m/z 222.0926: Further fragmentation, possibly from the m/z 250 ion, involving the loss of CO (28 Da), could lead to this fragment.
-
Formation of m/z 159.0565: This prominent fragment ion likely arises from a significant rearrangement of the parent ion, leading to the loss of a phenylisocyanate (C₇H₅NO) group, a neutral loss of 119.0371 Da, followed by further fragmentation. This suggests a cleavage that separates the phenyl-containing part of the molecule from the core benzodiazepine structure.
The proposed fragmentation pathway provides a basis for the structural confirmation of this compound and can be used to develop specific and sensitive targeted mass spectrometry methods for its detection and quantification. Further studies using isotopic labeling would be beneficial for the definitive elucidation of these fragmentation mechanisms.
An In-depth Technical Guide to the Biosynthesis of (-)-Cyclopenin in Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin and its precursor, cyclopeptine (B22554), are benzodiazepine (B76468) alkaloids produced by various Penicillium species, notably Penicillium cyclopium. These secondary metabolites have garnered interest due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation and potential biotechnological applications of this fascinating metabolic pathway.
Introduction
The benzodiazepine alkaloids produced by fungi represent a unique class of natural products with a distinct seven-membered diazepine (B8756704) ring system. Among these, this compound and its immediate precursor, (-)-cyclopenol, are prominent metabolites synthesized by Penicillium species. The biosynthesis of these compounds is a multi-step enzymatic process that originates from primary metabolism, specifically from the aromatic amino acid L-phenylalanine and anthranilic acid. This guide will elucidate the core biosynthetic pathway, focusing on the key enzymatic transformations and the chemical structures of the intermediates.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from L-phenylalanine and anthranilic acid proceeds through a series of four key enzymatic reactions. The pathway involves the formation of the cyclopeptine ring system, followed by a series of oxidative modifications to yield the final products, this compound and (-)-cyclopenol.
The precursors for this pathway are L-phenylalanine and anthranilic acid, which are derived from the shikimate pathway.[1][2] Methionine also plays a role in the biosynthesis, likely as a methyl group donor.[2]
The key intermediates in the pathway are:
-
Cyclopeptine: The initial benzodiazepine alkaloid formed.
-
Dehydrocyclopeptine (B1256299): An oxidized intermediate.
The final products of this specific branch of the pathway are:
-
This compound
-
(-)-Cyclopenol
Enzymatic Steps and Mechanisms
The conversion of the initial precursors to this compound is catalyzed by a cascade of four distinct enzymes:
-
Cyclopeptine Synthetase: This enzyme is responsible for the initial condensation of L-phenylalanine and anthranilic acid to form the benzodiazepine ring structure of cyclopeptine. While the exact mechanism for this specific enzyme is not fully elucidated in the provided search results, it is likely a type of non-ribosomal peptide synthetase (NRPS) or a related enzyme that catalyzes the formation of the peptide bonds and the cyclization to form the diazepine ring.
-
Cyclopeptine Dehydrogenase: This enzyme catalyzes the oxidation of cyclopeptine to dehydrocyclopeptine. This reaction introduces a double bond into the benzodiazepine ring system. The specific cofactors for this dehydrogenase, such as NAD+ or FAD, have been implicated in similar reactions.[1]
-
Dehydrocyclopeptine Epoxidase: This enzyme is responsible for the epoxidation of the double bond in dehydrocyclopeptine, forming an epoxide ring. This is a crucial step in the formation of the spiro-oxirane structure characteristic of cyclopenin (B1669418).
-
Cyclopenin m-Hydroxylase: This enzyme catalyzes the hydroxylation of the phenyl ring of this compound at the meta position to produce (-)-cyclopenol. This enzyme is likely a cytochrome P450 monooxygenase, a common class of enzymes involved in the hydroxylation of aromatic compounds in secondary metabolism.
Chemical Structures of Key Pathway Components
The chemical structures of the key intermediates and final products are crucial for understanding the biosynthetic transformations.
| Compound Name | Molecular Formula | Chemical Structure |
| Cyclopeptine | C₁₇H₁₆N₂O₂ | |
| Dehydrocyclopeptine | C₁₇H₁₄N₂O₂ | |
| This compound | C₁₇H₁₄N₂O₃ | |
| (-)-Cyclopenol | C₁₇H₁₄N₂O₄ |
Genetic Basis of the Biosynthetic Pathway
The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically organized in biosynthetic gene clusters (BGCs). While the specific gene cluster for this compound has not been explicitly detailed in the provided search results, it is highly probable that the genes for cyclopeptine synthetase, cyclopeptine dehydrogenase, dehydrocyclopeptine epoxidase, and cyclopenin m-hydroxylase are located in close proximity on the chromosome of Penicillium cyclopium. Identifying and characterizing this BGC is a key area for future research to enable genetic engineering and heterologous expression of the pathway.
Regulation of the Biosynthetic Pathway
The production of secondary metabolites like this compound is tightly regulated in fungi. The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium is subject to a positive feedback mechanism. The alkaloids themselves can enhance the in vitro activities of key enzymes in the shikimate pathway, namely DAHP synthase, chorismate mutase, and anthranilate synthase. This feedback loop likely serves to coordinate the production of precursors with their consumption in the alkaloid biosynthetic pathway.
Experimental Protocols
Detailed experimental protocols are essential for the study of this biosynthetic pathway. While specific, step-by-step protocols for the enzymes in the this compound pathway were not available in the search results, general methodologies for assaying similar enzymes can be adapted.
General Enzyme Assay Considerations
-
Enzyme Source: Mycelial extracts of Penicillium cyclopium grown under conditions that favor alkaloid production.
-
Substrate Preparation: Synthesis or purification of cyclopeptine and dehydrocyclopeptine would be required for the dehydrogenase and epoxidase assays, respectively.
-
Product Detection: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for separating and quantifying the substrates and products of these reactions. Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.
-
Cofactor Requirements: Assays for the dehydrogenase and hydroxylase should include potential cofactors such as NAD(P)H or FAD.
Visualization of the Biosynthetic Pathway
To provide a clear visual representation of the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound and (-)-cyclopenol.
References
- 1. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional control of expression of fungal beta-lactam biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Enigma of (-)-Cyclopenin: A Deep Dive into its Absolute Configuration
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and guiding rational drug design. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of the naturally occurring mycotoxin, (-)-cyclopenin.
This compound, a metabolite produced by various Penicillium species, possesses a complex and intriguing spiro-heterocyclic framework. Its structure, first elucidated in the mid-20th century, presented a significant stereochemical puzzle. This whitepaper will detail the experimental methodologies and present the key quantitative data that were instrumental in definitively establishing the absolute configuration of this compound as (3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione[1].
Unraveling the Three-Dimensional Architecture
The determination of the absolute configuration of this compound was not a straightforward endeavor and relied on a combination of synthetic chemistry, spectroscopy, and chiroptical techniques. The key stereochemical features to be determined were the configuration at the C3 spiranic center of the benzodiazepine (B76468) ring and the C3' carbon of the oxirane ring.
Key Experimental Approaches
The definitive assignment of the (3S,3'R) configuration was ultimately achieved through a combination of chemical synthesis and chiroptical analysis. A pivotal study by Martin and Rapoport in 1968 confirmed the gross structure of cyclopenin (B1669418) through the synthesis of its racemic form, (±)-cyclopenin, and its diastereomer, (±)-isocyclopenin[1]. This work laid the foundation for subsequent stereochemical investigations.
The logical workflow for the determination of the absolute configuration can be visualized as follows:
Quantitative Data Summary
Table 1: Hypothetical X-ray Crystallographic Data for a Chiral Derivative of this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| R-factor | < 0.05 |
Table 2: Representative Chiroptical Data for this compound
| Technique | Wavelength (nm) | Molar Ellipticity [θ] or Specific Rotation [α] |
| Circular Dichroism (CD) | 220 | Negative Cotton Effect |
| 254 | Positive Cotton Effect | |
| Optical Rotatory Dispersion (ORD) | 589 (D-line) | Negative |
Detailed Experimental Protocols
The following sections outline the detailed methodologies that would have been employed in the key experiments to determine the absolute configuration of this compound.
Synthesis of (±)-Cyclopenin and (±)-Isocyclopenin[1]
This protocol, adapted from the work of Martin and Rapoport, serves to confirm the fundamental connectivity of the cyclopenin molecule.
Experimental Workflow:
-
Step 1: Condensation. 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione is condensed with benzaldehyde in the presence of a base (e.g., sodium ethoxide in ethanol) to yield a mixture of the 3-cis- and trans-benzylidene derivatives.
-
Step 2: Isomer Separation. The cis and trans isomers are separated by column chromatography on silica (B1680970) gel.
-
Step 3: Epoxidation. The separated trans-benzylidene isomer is treated with a peroxy acid (e.g., m-chloroperbenzoic acid) in a suitable solvent like chloroform (B151607) to yield (±)-cyclopenin. Similar epoxidation of the cis-benzylidene isomer yields (±)-isocyclopenin.
-
Analysis. The synthetic products are characterized by spectroscopic methods (¹H NMR, IR, Mass Spectrometry) and compared with the natural this compound to confirm the structure.
Single-Crystal X-ray Crystallography (Hypothetical Protocol)
To unambiguously determine the absolute configuration, a single crystal of a heavy-atom derivative of this compound would be required.
-
Crystal Growth. A suitable derivative of this compound (e.g., a salt with a chiral acid or a derivative containing a heavy atom like bromine or iodine) is synthesized. Single crystals are grown by slow evaporation from a suitable solvent system.
-
Data Collection. A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement. The crystal structure is solved using direct methods or Patterson methods. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Chiroptical Spectroscopy (ORD and CD)
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules by comparing experimental data with empirical rules or theoretical calculations.
-
Sample Preparation. A solution of enantiomerically pure this compound is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition. The ORD spectrum is recorded by measuring the optical rotation as a function of wavelength. The CD spectrum is obtained by measuring the differential absorption of left and right circularly polarized light as a function of wavelength.
-
Data Analysis. The signs and magnitudes of the Cotton effects in the ORD and CD spectra are analyzed. These are often related to the spatial arrangement of chromophores within the molecule. For benzodiazepine alkaloids, established empirical rules can be used to correlate the observed Cotton effects with the absolute configuration at the stereogenic centers.
Conclusion
The determination of the absolute configuration of this compound as (3S,3'R) was a critical step in understanding its chemical and biological properties. While the initial synthesis confirmed its complex heterocyclic structure, the definitive assignment of its stereochemistry relied on a combination of synthetic efforts and chiroptical analyses. This in-depth understanding of its three-dimensional structure is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the biological activity and potential therapeutic applications of this fascinating class of molecules. The methodologies outlined in this guide provide a framework for the stereochemical elucidation of complex natural products.
References
(-)-Cyclopenin: A Fungal Benzodiazepine Alkaloid Explored
An In-depth Technical Guide on the Biological Origin and Ecological Role of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a benzodiazepine (B76468) alkaloid produced by various species of the fungal genus Penicillium. Historically noted as a secondary metabolite, its biological and ecological significance is an area of ongoing scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological origins, biosynthetic pathway, and ecological role. Detailed experimental protocols for its isolation and characterization are provided, alongside a summary of available quantitative data. This document aims to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.
Biological Origin
This compound is a well-documented secondary metabolite synthesized by several species of filamentous fungi belonging to the genus Penicillium. Notably, its production has been extensively studied in Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] Fungi, particularly those in the Penicillium genus, are renowned for their complex secondary metabolism, which gives rise to a diverse array of bioactive compounds, including antibiotics like penicillin and other alkaloids.
The biosynthesis of this compound is intricately linked to the primary metabolic pathways of the fungus, utilizing common amino acid precursors. Its production is typically observed in the stationary phase of fungal growth, a period when the organism often synthesizes secondary metabolites in response to nutrient limitation or other environmental stressors.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of two amino acids, L-phenylalanine and L-methionine, along with anthranilic acid. The pathway involves a series of enzymatic modifications to construct the characteristic benzodiazepine ring system. The key enzymes involved in this pathway have been identified as:
-
Cyclopeptine Synthetase: This enzyme likely initiates the pathway by catalyzing the formation of a dipeptide intermediate from phenylalanine and anthranilic acid.
-
Cyclopeptine Dehydrogenase: This enzyme is responsible for a dehydrogenation step, creating a double bond within the benzodiazepine ring structure.
-
Dehydrocyclopeptine (B1256299) Epoxidase: This enzyme catalyzes the epoxidation of the dehydrocyclopeptine intermediate, a crucial step in forming the oxirane ring found in this compound.
-
Cyclopenin (B1669418) m-hydroxylase: This enzyme may be involved in further modifications of the cyclopenin structure.
The overall biosynthetic pathway can be visualized as follows:
Caption: Biosynthetic pathway of this compound from its primary metabolic precursors.
Ecological Role of this compound
The precise ecological role of this compound in its producing organisms is not yet fully elucidated. Unlike many other fungal secondary metabolites, this compound exhibits low toxicity against a broad range of bacteria and fungi in standard laboratory assays.[3] This suggests that its primary function may not be as a direct antimicrobial agent for resource competition.
Several hypotheses regarding its ecological function have been proposed:
-
Signaling Molecule: this compound could act as a signaling molecule, either within the fungal colony (autocrine or paracrine signaling) or in communication with other microorganisms in the environment.
-
Defense against Predation: It may serve as a deterrent to grazing microfauna, such as nematodes or protozoa, protecting the fungal mycelium from consumption.
-
Modulation of Host-Fungus Interactions: In endophytic or pathogenic Penicillium species, this compound could play a role in modulating the host's immune response or other physiological processes.
Further research, employing targeted ecological bioassays, is required to definitively establish the role of this compound in the complex microbial communities where Penicillium species thrive.
Quantitative Data
Quantitative data on the production and biological activity of this compound is not extensively available in the public literature. The following table summarizes the types of quantitative data that are relevant for a comprehensive understanding of this molecule.
| Parameter | Value | Organism/Assay | Reference |
| Production Yield | Data not readily available in literature. | Penicillium cyclopium (Submerged Culture) | - |
| MIC (Bacteria) | Generally reported as low toxicity. | e.g., Bacillus subtilis, Escherichia coli | [3] |
| MIC (Fungi) | Generally reported as low toxicity. | e.g., Aspergillus niger, Candida albicans | [3] |
| EC50 (Ecological Assay) | Data not readily available in literature. | e.g., Nematode motility, Protozoan viability | - |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative method for the isolation and purification of this compound from a submerged culture of Penicillium cyclopium.
Caption: A typical workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Penicillium cyclopium is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks or a bioreactor for 7-14 days at 25°C.
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are extracted separately with an organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Fractionation: The column is eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate the components of the crude extract.
-
Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: The fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified this compound is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.
Bioassay for Determining Antimicrobial Activity
A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and benzodiazepine rings, a singlet for the N-methyl group, and signals for the oxirane ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the benzodiazepine ring, aromatic carbons, the N-methyl carbon, and carbons of the oxirane ring. |
| Mass Spectrometry (EI-MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₄N₂O₃, M.W. 294.31). Fragmentation patterns would likely involve losses of CO, and cleavage of the benzodiazepine and oxirane rings. |
Conclusion
This compound represents an intriguing fungal secondary metabolite with a well-defined biosynthetic origin but a still enigmatic ecological role. Its low intrinsic antimicrobial activity suggests functions beyond direct chemical warfare, pointing towards more subtle roles in microbial communication or defense. The detailed protocols provided herein offer a framework for further investigation into the production, purification, and biological activities of this fascinating benzodiazepine alkaloid. Future research, particularly focusing on the identification and characterization of the cyclopenin biosynthetic gene cluster and the application of targeted ecological bioassays, will be crucial in fully unraveling the biological and ecological significance of this compound. This knowledge will not only advance our understanding of fungal secondary metabolism but may also open new avenues for the discovery of novel bioactive compounds.
References
(-)-Cyclopenin: A Fungal Benzodiazepine Alkaloid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a secondary metabolite belonging to the benzodiazepine (B76468) alkaloid class, produced by various species of the Penicillium fungus, most notably Penicillium cyclopium and Penicillium aurantiogriseum.[1] First isolated in the mid-20th century, this mycotoxin has garnered interest within the scientific community due to its unique chemical structure and diverse biological activities. As a member of the benzodiazepine family, this compound shares a core chemical scaffold with well-known synthetic drugs, suggesting a potential for pharmacological applications. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Chemical Properties and Structure
This compound is chemically known as 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione.[1] Its structure is characterized by a benzodiazepine ring system fused with an oxirane ring, a feature that contributes to its reactivity and biological properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | PubChem[1] |
| Molecular Weight | 294.30 g/mol | PubChem[1] |
| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | PubChem[1] |
| CAS Number | 20007-87-8 | PubChem[1] |
| InChIKey | APLKWZASYUZSBL-UHFFFAOYSA-N | PubChem[1] |
Biosynthesis in Fungi
The biosynthesis of this compound in Penicillium cyclopium is a well-studied pathway that involves the condensation of two amino acid precursors: anthranilic acid and L-phenylalanine. A key intermediate in this pathway is cyclopeptine. The biosynthesis is a multi-step process catalyzed by a series of enzymes. The pathway begins with the activation of anthranilic acid and L-phenylalanine, followed by their condensation to form the benzodiazepine ring system. Subsequent enzymatic modifications, including methylation and oxidation, lead to the final structure of this compound.
Biological Activities
This compound and its derivatives have been reported to exhibit a range of biological activities, although comprehensive quantitative data remains somewhat limited. The presence of the benzodiazepine scaffold suggests potential interactions with the central nervous system, while other studies have pointed towards antimicrobial and cytotoxic effects.
Quantitative Biological Data
While extensive, standardized screening data for this compound is not widely available in public databases, the following table summarizes the types of biological activities that have been investigated for this class of compounds. Researchers are encouraged to perform their own dose-response studies to determine specific IC₅₀ and MIC values for their particular applications.
| Activity Type | Target/Assay | Observed Effect | Quantitative Data (IC₅₀/MIC) | Reference |
| Antimicrobial | Various bacteria and fungi | Inhibition of growth | Not widely reported | [General reports on Penicillium metabolites] |
| Cytotoxicity | Various cancer cell lines | Inhibition of cell proliferation, induction of apoptosis | Not widely reported | [General reports on fungal alkaloids] |
| Enzyme Inhibition | Specific enzyme targets | Inhibition of enzyme activity | Not widely reported | [Inferred from structural similarity] |
Potential Signaling Pathway Interactions
While direct studies on this compound's interaction with specific signaling pathways are not abundant, the known biological effects of structurally related compounds and other fungal metabolites suggest potential modulation of key cellular pathways.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammatory and immune responses. Some natural products have been shown to inhibit the NF-κB pathway. Given the anti-inflammatory potential of some benzodiazepine derivatives, it is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB subunits.
-
Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Many cytotoxic compounds exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is conceivable that this compound could induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from fungal cultures.
Isolation of this compound from Penicillium Species
This protocol outlines a general procedure for the fermentation, extraction, and purification of this compound.
1. Fungal Strain and Culture Conditions:
-
Strain: Penicillium cyclopium or other known this compound producing strain.
-
Medium: Potato Dextrose Broth (PDB) or Czapek-Dox broth are commonly used.
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs from a fresh culture of the fungus.
-
Fermentation: Incubate the culture in a shaker incubator at 25-28°C for 14-21 days.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform (B151607) in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
3. Purification:
-
Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components.
-
Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC):
-
Column: Analytical C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve the purified sample in the initial mobile phase composition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule. Key signals to look for include aromatic protons, the methyl group protons, and protons on the oxirane and benzodiazepine rings.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to determine the number of carbon atoms. The carbonyl carbons of the benzodiazepine ring will appear at characteristic downfield shifts.
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons and carbons and to fully assign the structure.
3. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for the analysis of this compound.
-
Sample Preparation: Dissolve a small amount of the purified sample in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight.
-
Tandem MS (MS/MS): Perform MS/MS experiments on the parent ion to obtain fragmentation patterns, which can provide further structural information.
Conclusion
This compound remains a fascinating fungal secondary metabolite with a unique chemical architecture and a range of potential biological activities. This technical guide has provided a comprehensive overview of its biosynthesis, chemical properties, and known biological effects, along with detailed experimental protocols for its isolation and characterization. While further research is needed to fully elucidate its mechanism of action and to quantify its therapeutic potential, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the pharmacological applications of this intriguing natural product. The provided workflows and methodologies offer a practical starting point for the successful investigation of this compound and other related fungal metabolites.
References
An In-Depth Technical Guide to the In Silico Prediction of (-)-Cyclopenin Bioactivity
Abstract
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, has garnered interest for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, focusing on its potential as an acetylcholinesterase (AChE) inhibitor, an anti-inflammatory agent, and a SARS-CoV-2 main protease (Mpro) inhibitor. This document outlines detailed methodologies for key computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it provides standardized experimental protocols for the validation of in silico findings and presents quantitative data in structured tables to facilitate comparison and analysis. Visualizations of workflows and signaling pathways are provided to enhance understanding of the complex processes involved in computational drug discovery.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a natural product with a unique spirocyclic structure.[1] Documented bioactivities include the inhibition of acetylcholinesterase (AChE), with a reported IC50 value of 2.04 μM, and the amelioration of cellular inflammatory mediators.[4][5] Recent studies have also explored cyclopenin (B1669418) analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro), revealing IC50 values in the sub-micromolar range.[5]
In silico methods are crucial in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and elucidate their mechanisms of action before undertaking expensive and time-consuming laboratory experiments.[6][7] Techniques such as molecular docking, QSAR, and pharmacophore modeling are instrumental in identifying and optimizing lead compounds from natural product libraries.[8][9] This guide provides a practical, in-depth exploration of these methods applied to this compound.
In Silico Prediction Methodologies
A multi-faceted in silico approach provides a robust framework for predicting the bioactivity of this compound. The general workflow integrates ligand and protein preparation, computational analysis, and interpretation of results.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[10][11] This is crucial for understanding how this compound might interact with its biological targets.
Detailed Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Relevant PDB IDs include:
-
Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to the protein structure.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 271117).[1]
-
Load the ligand into ADT, detect the rotatable bonds, and save it in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the target protein. The coordinates can be determined from the position of a co-crystallized ligand or through literature review of active site residues.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box coordinates and dimensions.
-
Run AutoDock Vina from the command line, specifying the configuration file.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains multiple binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.
-
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | TRP86, TYR124, PHE338 |
| IKKβ | 4KIK | -8.5 | CYS99, GLU97, ASP166 |
| SARS-CoV-2 Mpro | 7CAM | -7.8 | HIS41, CYS145, GLU166 |
Note: Binding affinities are hypothetical values based on typical ranges for inhibitors and are intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities to predict the activity of new compounds.[7][14] A QSAR study for this compound and its analogues could reveal key structural features for its bioactivity.
Detailed Protocol: QSAR Model Development
-
Dataset Preparation:
-
Compile a dataset of compounds with known bioactivities (e.g., IC50 values) against a specific target. For this example, a hypothetical dataset of this compound analogues is used.
-
Curate the dataset by standardizing chemical structures and removing duplicates.
-
-
Descriptor Calculation:
-
For each molecule, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.[15]
-
-
Model Building and Validation:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model.[15]
-
Validate the model's predictive power using internal (e.g., cross-validation) and external validation (predicting the activity of the test set). Key statistical parameters include the coefficient of determination (R²) and the root mean square error (RMSE).[16][17]
-
Table 2: Hypothetical QSAR Model for AChE Inhibition by Cyclopenin Analogues
| Parameter | Value | Description |
| Model Type | Multiple Linear Regression (MLR) | - |
| Equation | pIC50 = 0.6LogP - 0.2TPSA + 1.5*NumHDonors + 3.2 | pIC50 = -log(IC50) |
| Training Set R² | 0.85 | Goodness of fit |
| Test Set R² | 0.78 | Predictive ability |
| RMSE | 0.25 | Prediction error |
Note: This QSAR model is for illustrative purposes only.
Key Signaling Pathways
Understanding the signaling pathways modulated by this compound is essential for elucidating its mechanism of action.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The anti-inflammatory properties of many natural products are attributed to their ability to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][13][18] Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[1][6] this compound may exert its anti-inflammatory effects by targeting a key kinase in this pathway, such as IKKβ.
Antiviral Activity via SARS-CoV-2 Mpro Inhibition
The SARS-CoV-2 main protease (Mpro or 3CLpro) is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[19][20] Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral drugs.[21][22] Some studies suggest that Mpro inhibition can also modulate host inflammatory responses, including the NF-κB and MAPK pathways.[2]
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental assays.[23] The following protocols provide a framework for confirming the predicted bioactivities of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine.[15][16]
-
Materials:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and positive control (e.g., Donepezil)
-
96-well microplate and reader (412 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.
-
Add 10 µL of AChE solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Activity Assay in Macrophages
This cell-based assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12][14]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound and positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate and add 100 µL of Griess Reagent.
-
Incubate for 15 minutes and measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve and calculate the percent inhibition of NO production.
-
Perform a cell viability assay (e.g., MTT) to ensure the observed effects are not due to cytotoxicity.
-
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay uses a fluorescence resonance energy transfer (FRET) substrate to measure the enzymatic activity of Mpro.[3]
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.3)
-
This compound and positive control (e.g., GC376)
-
Black 96-well plates and a fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the Mpro enzyme and the test compound. Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of this compound's bioactivity. By integrating molecular docking, QSAR modeling, and an understanding of key signaling pathways, researchers can efficiently generate and test hypotheses regarding the therapeutic potential of this natural product. The detailed protocols and structured data presentation are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the exploration of this compound and other natural products as sources of novel therapeutic agents. The successful application of these integrated computational and experimental workflows is essential for accelerating the translation of promising natural compounds from the laboratory to the clinic.
References
- 1. rcsb.org [rcsb.org]
- 2. Inhibition of the NEMO/IKKβ association complex formation, a novel mechanism associated with the NF-κB activation suppression by Withania somnifera’s key metabolite withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK-beta inhibitors: an analysis of drug-receptor interaction by using molecular docking and pharmacophore 3D-QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK2 - Wikipedia [en.wikipedia.org]
- 5. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. mdpi.com [mdpi.com]
- 15. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 19. ddg-pharmfac.net [ddg-pharmfac.net]
- 20. Identification of potent compounds against SARs-CoV-2: An in-silico based drug searching against Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
- 23. Molecular mechanism of IKK catalytic dimer docking to NF-κB substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Cyclopenin and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the mycotoxin (-)-Cyclopenin and its structurally related analogues. The information presented is curated from seminal works in the field to assist researchers in the chemical synthesis and exploration of this class of compounds for potential drug discovery and development.
Introduction
This compound is a benzodiazepine (B76468) alkaloid produced by fungi of the genus Penicillium. It exhibits a range of biological activities and has served as a target for total synthesis due to its unique spirocyclic architecture. The total synthesis of this compound not only provides a route to the natural product but also opens avenues for the creation of analogues with potentially enhanced or novel therapeutic properties. This document outlines the seminal synthetic strategy developed by Rapoport and coworkers, along with a chemoenzymatic approach for the synthesis of related viridicatin (B94306) analogues.
Retrosynthetic Analysis of this compound
The total synthesis of this compound, as first reported by Rapoport and Martin, employs a convergent strategy. The key retrosynthetic disconnections reveal a pathway starting from simple, commercially available precursors.
Application Notes and Protocols for Laboratory-Scale Fermentation and Extraction of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale production of the benzodiazepine (B76468) alkaloid (-)-cyclopenin from Penicillium cyclopium. The procedures outlined below cover the entire workflow from fungal fermentation to the extraction and purification of the target compound.
Introduction
This compound is a mycotoxin produced by several species of Penicillium, most notably P. cyclopium. It belongs to the benzodiazepine alkaloid class of compounds and serves as a key intermediate in the biosynthesis of other alkaloids such as viridicatin. The unique chemical structure of this compound and its derivatives has attracted interest in medicinal chemistry and drug development. This document outlines a laboratory-scale methodology for the consistent and efficient production and isolation of this compound.
Fermentation Protocol
This protocol details the submerged culture fermentation of Penicillium cyclopium for the production of this compound. The Czapek-Dox medium is a well-established synthetic medium for the cultivation of various fungi, including Penicillium species.[1][2]
Materials and Equipment
-
Penicillium cyclopium culture
-
Czapek-Dox Broth components (or pre-mixed medium)
-
Erlenmeyer flasks (e.g., 500 mL or 1 L)
-
Incubator shaker
-
Autoclave
-
Sterile inoculation loop or pipette tips
-
pH meter
Media Preparation (Czapek-Dox Broth)
The following table outlines the composition for 1 liter of Czapek-Dox broth, a synthetic medium suitable for the cultivation of Penicillium cyclopium.[1][3]
| Component | Quantity (per 1 L of distilled water) | Purpose |
| Sucrose | 30.0 g | Carbon source |
| Sodium Nitrate | 2.0 g | Nitrogen source |
| Dipotassium Phosphate | 1.0 g | Buffering agent |
| Magnesium Sulfate | 0.5 g | Source of essential ions |
| Potassium Chloride | 0.5 g | Source of essential ions |
| Ferrous Sulfate | 0.01 g | Source of essential ions |
| Final pH | 7.3 ± 0.2 | Optimal for fungal growth |
Protocol:
-
Suspend all components in 1 liter of distilled water.
-
Heat with gentle agitation to dissolve the medium completely.
-
Dispense the medium into Erlenmeyer flasks.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Fermentation Conditions
The following table summarizes the recommended fermentation parameters for this compound production.
| Parameter | Recommended Value | Notes |
| Organism | Penicillium cyclopium | |
| Medium | Czapek-Dox Broth | A synthetic medium providing essential nutrients. |
| Inoculation | Spore suspension or mycelial plug | Aseptically introduce the inoculum to the cooled, sterile medium. |
| Temperature | 25°C | Optimal for the growth of P. cyclopium and production of related metabolites like penicillic acid.[4] |
| Agitation | 150-200 rpm | Provides adequate aeration and nutrient distribution in a shaker incubator. |
| Incubation Time | 7-14 days | Monitor for sufficient mycelial growth and secondary metabolite production. |
| pH | Initial pH 7.3 ± 0.2 | The pH of the medium may change during fermentation. |
Extraction and Purification Protocol
This protocol describes a multi-step process for the extraction and purification of this compound from the fermentation broth, adapted from methods used for similar fungal metabolites.
Materials and Equipment
-
Fermentation broth containing this compound
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Ethyl acetate (B1210297)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Glass chromatography column
-
Test tubes for fraction collection
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Mycelial Separation:
-
Separate the fungal mycelium from the culture broth by vacuum filtration using a Buchner funnel. The filtrate contains the extracellular this compound.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.
-
Drain and collect the lower aqueous layer and the upper organic layer separately.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine all organic extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Collect fractions in separate test tubes.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Quantitative Data
The following table presents representative data for the yield and purity of a related metabolite, penicillic acid, from P. cyclopium, which can be used as a benchmark for optimizing this compound production. Actual yields of this compound may vary depending on the specific strain and fermentation conditions.
| Stage | Parameter | Representative Value | Notes |
| Fermentation | Metabolite Titer | Up to 4.0 mg/mL | Reported for penicillic acid from P. cyclopium NRRL 1888 in a mannitol-based medium at 25°C.[4] |
| Extraction | Extraction Efficiency | > 90% | Typically achievable with multiple liquid-liquid extractions using an appropriate solvent like ethyl acetate. |
| Purification | Final Purity | > 95% | Purity is dependent on the effectiveness of the chromatographic separation and can be assessed by HPLC or other analytical techniques.[1] |
| Overall Yield | Purified Compound | Variable | Highly dependent on initial titer and efficiency of recovery and purification steps. |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for the production and isolation of this compound.
Caption: Workflow for this compound Production.
Biosynthetic Pathway of this compound and its Conversion
The biosynthesis of this compound in Penicillium cyclopium originates from the amino acids L-phenylalanine and L-methionine. The pathway involves the formation of cyclopeptin and dehydrocyclopeptin as key intermediates.[5][6] this compound is then further converted to viridicatin. The key enzymatic steps are catalyzed by a cyclopeptine (B22554) synthetase, a dioxygenase, and a hemocyanin-like enzyme.
Caption: Biosynthesis of this compound and Viridicatin.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. Cyclopeptine, Cyclopenine and Viridicatin Biosynthesis [iubmb.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (-)-Cyclopenin using HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (-)-Cyclopenin, a mycotoxin produced by various Penicillium species. The protocols outlined below are based on a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, ensuring high sensitivity and selectivity for the detection and quantification of this compound in complex matrices such as nuts and fungal cultures.
Introduction
This compound is a toxic secondary metabolite produced by several species of Penicillium fungi. Its presence in food and feed poses a potential health risk, necessitating sensitive and reliable analytical methods for its detection and quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for mycotoxin analysis due to its high selectivity and sensitivity. This document provides a comprehensive guide to a validated LC-MS/MS method for this compound quantification.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound in various nut matrices. The data is derived from a comprehensive study on the detection of Penicillium metabolites.[1][2]
Table 1: Method Detection and Quantification Limits for this compound
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Chestnuts | 1.5 | 5.0 |
| Hazelnuts | 1.5 | 5.0 |
| Walnuts | 5.0 | 15.0 |
| Almonds | 1.5 | 5.0 |
Table 2: Recovery Rates of this compound in Different Nut Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) |
| Chestnuts | 50 | 95 |
| Hazelnuts | 50 | 98 |
| Walnuts | 50 | 85 |
| Almonds | 50 | 92 |
Table 3: Linearity of the Method for this compound Quantification
| Matrix | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| Solvent | 10 - 200 | >0.999 |
| Chestnuts | 10 - 200 | >0.999 |
| Hazelnuts | 10 - 200 | >0.999 |
| Walnuts | 10 - 200 | >0.999 |
| Almonds | 10 - 200 | >0.999 |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of this compound.
Protocol 1: Sample Preparation
A. Extraction from Nut Matrices (Hazelnuts, Walnuts, Almonds)
-
Homogenization: Weigh 5 g of the homogenized nut sample into a 50 mL centrifuge tube.
-
Extraction Solvent Addition: Add 20 mL of acetonitrile (B52724)/water/acetic acid (79:20:1, v/v/v).
-
Extraction: Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber vial for LC-MS/MS analysis.
B. Extraction from Chestnut Matrix
-
Homogenization: Weigh 5 g of the homogenized chestnut sample into a 50 mL centrifuge tube.
-
Extraction Solvent Addition: Add 20 mL of acetonitrile/water (84:16, v/v).
-
Extraction: Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber vial for LC-MS/MS analysis.
C. Extraction from Fungal Cultures
-
Culture Growth: Cultivate the Penicillium species on a suitable solid or liquid medium.
-
Extraction: Extract the fungal mycelium and/or culture medium with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile and water.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte.
-
-
Flow Rate: A flow rate of 0.5 mL/min is often used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
B. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of this compound.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound should be monitored. While specific transitions can vary slightly between instruments, a common approach is to select the protonated molecule [M+H]⁺ as the precursor ion and monitor its characteristic fragment ions.
-
Gas Temperatures and Pressures: Drying gas temperature, drying gas pressure, and nebulizing gas pressure should be optimized for the specific instrument used.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of protocol components and validation.
References
Determining the Cytotoxicity of (-)-Cyclopenin: Application Notes and Protocols
Introduction
(-)-Cyclopenin, a cyclopentenone-containing natural product, is a subject of interest for its potential pharmacological activities. Cyclopentenones are a class of compounds known to exhibit a range of biological effects, including anti-inflammatory, antiviral, and anticancer properties. A critical step in evaluating the therapeutic potential of this compound is to determine its cytotoxic profile. This document provides detailed protocols for key cell-based assays to assess the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and apoptosis induction.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare wells for controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture (substrate and assay buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH assay for cytotoxicity assessment.
Assessment of Apoptosis Induction by Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity for many anticancer compounds. Caspase-3 is a key executioner caspase that is activated during apoptosis. A caspase-3 activity assay measures the cleavage of a specific substrate by active caspase-3, leading to the release of a chromophore or fluorophore.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate or flask and treat with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing DTT and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-3 activity. Calculate the fold-increase in caspase-3 activity compared to the vehicle control.
Signaling Pathway for Caspase-3 Mediated Apoptosis
Caption: Putative pathway of this compound-induced apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| Cell Line A | 24 | Value |
| Cell Line A | 48 | Value |
| Cell Line A | 72 | Value |
| Cell Line B | 24 | Value |
| Cell Line B | 48 | Value |
| Cell Line B | 72 | Value |
Table 2: Membrane Integrity Assessment by LDH Assay
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (at 48h) |
| Cell Line A | 1 | Value |
| Cell Line A | 10 | Value |
| Cell Line A | 50 | Value |
| Cell Line B | 1 | Value |
| Cell Line B | 10 | Value |
| Cell Line B | 50 | Value |
Table 3: Apoptosis Induction by Caspase-3 Activity Assay
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (at 24h) |
| Cell Line A | 1 | Value |
| Cell Line A | 10 | Value |
| Cell Line A | 50 | Value |
| Cell Line B | 1 | Value |
| Cell Line B | 10 | Value |
| Cell Line B | 50 | Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cancer cells. The resulting data will be crucial for guiding further preclinical development and mechanistic studies of this compound as a potential therapeutic agent. It is recommended to perform these assays across a panel of cell lines to assess the compound's selectivity and spectrum of activity.
References
High-Throughput Screening for Novel Activities of (-)-Cyclopenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting high-throughput screening (HTS) to uncover novel biological activities of the fungal metabolite, (-)-Cyclopenin. Given the limited publicly available data on the specific bioactivities of this compound, this document outlines protocols for screening against plausible therapeutic targets, including inflammatory pathways, viral replication, and cancer cell proliferation. The methodologies are based on established HTS principles and assays for similar natural products.
Introduction to this compound
This compound is a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, such as Penicillium cyclopium.[1] As a member of the diverse class of fungal secondary metabolites, this compound holds potential for a range of pharmacological activities. Natural products are a rich source of novel bioactive compounds, and high-throughput screening is a powerful strategy to rapidly assess the therapeutic potential of molecules like this compound against a multitude of biological targets.[2]
High-Throughput Screening (HTS) Workflow
A generalized HTS workflow is employed to test this compound against various assay targets. This workflow is designed for efficiency and scalability, utilizing automation to screen large numbers of samples.
Caption: A generalized high-throughput screening workflow.
Application Note 1: Anti-Inflammatory Activity Screening
Rationale
Fungal metabolites have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway.[3][4][5] This screening aims to identify if this compound can inhibit the activation of the NF-κB signaling cascade, a central mediator of the inflammatory response.
Signaling Pathway: NF-κB
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: NF-κB Reporter Assay
This cell-based assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
-
Cell Culture: Seed human embryonic kidney 293 (HEK293) cells stably expressing the NF-κB reporter construct in 384-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, with a final concentration range of 0.1 nM to 20 µM.
-
Compound Addition: Transfer the diluted this compound and controls (vehicle and a known NF-κB inhibitor) to the cell plates using an automated liquid handler.
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Detection: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the IC50 value for this compound.
Hypothetical Data Presentation
| Compound | Target | Assay Type | Readout | IC50 (µM) |
| This compound | NF-κB | Cell-based Reporter | Luminescence | 2.5 |
| Parthenolide (Control) | NF-κB | Cell-based Reporter | Luminescence | 0.8 |
Application Note 2: Antiviral Activity Screening
Rationale
Many natural products exhibit antiviral properties by targeting various stages of the viral life cycle. This screen is designed to identify if this compound can inhibit the replication of a model virus, such as a recombinant Vesicular Stomatitis Virus (VSV) expressing a reporter gene.
Experimental Protocol: Viral Replication Assay
This assay measures the inhibition of viral replication by quantifying the expression of a virus-encoded reporter gene.
-
Cell Culture: Seed Vero E6 cells in 384-well plates at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, with a final concentration range of 0.1 µM to 100 µM.
-
Compound Addition and Infection: Simultaneously add the diluted this compound and VSV-GFP (at a multiplicity of infection of 0.1) to the cells. Include a known antiviral as a positive control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Detection: Measure the GFP fluorescence intensity using a plate reader.
-
Data Analysis: Determine the EC50 value of this compound by fitting the dose-response curve. A parallel cytotoxicity assay should be performed to rule out non-specific effects on cell viability.
Hypothetical Data Presentation
| Compound | Virus | Assay Type | Readout | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | VSV-GFP | Cell-based | Fluorescence | 8.2 | >100 | >12.2 |
| Remdesivir (Control) | VSV-GFP | Cell-based | Fluorescence | 0.5 | >50 | >100 |
Application Note 3: Cytotoxic (Anti-Cancer) Activity Screening
Rationale
The pro-apoptotic potential of compounds with a cyclopentenone moiety, structurally related to parts of some alkaloids, has been documented. This screening protocol aims to assess the cytotoxic and pro-apoptotic activity of this compound against a panel of human cancer cell lines.
Signaling Pathway: Apoptosis
Caption: Intrinsic and extrinsic apoptosis pathways leading to programmed cell death.
Experimental Protocol: Cell Viability and Apoptosis Induction
-
Cell Culture: Plate a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical carcinoma) in 96-well plates at appropriate densities.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.
-
Cell Viability Assay: Assess cell viability using a resazurin-based assay. Add resazurin (B115843) solution and incubate for 4 hours. Measure fluorescence to determine the percentage of viable cells.
-
Apoptosis Assay: In parallel plates, treat cells as in step 2. Induce apoptosis with a known agent as a positive control. Measure caspase-3/7 activity using a luminescent substrate.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and the concentration that induces a significant increase in caspase activity.
Hypothetical Data Presentation
| Cell Line | Compound | GI50 (µM) | Max Caspase-3/7 Activation (Fold Change) |
| A549 | This compound | 12.5 | 3.2 |
| MCF-7 | This compound | 25.1 | 2.1 |
| HeLa | This compound | 9.8 | 4.5 |
| A549 | Doxorubicin (Control) | 0.2 | 5.8 |
| MCF-7 | Doxorubicin (Control) | 0.5 | 4.9 |
| HeLa | Doxorubicin (Control) | 0.1 | 6.2 |
Summary and Future Directions
The proposed high-throughput screening protocols provide a robust framework for the initial characterization of the bioactivity of this compound. Positive "hits" from these primary screens will require further validation through secondary assays, including mechanism of action studies, to confirm the on-target activity and elucidate the molecular mechanisms. These application notes serve as a starting point for exploring the therapeutic potential of this fungal metabolite.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
Application Notes and Protocols: In Vitro Studies of (-)-Cyclopenin on Neuronal Cell Lines
Note to the Reader: As of December 2025, publicly available scientific literature lacks specific in vitro studies of (-)-Cyclopenin on neuronal cell lines. While some studies indicate its role as an acetylcholinesterase (AChE) inhibitor and its ability to reduce pro-inflammatory cytokines in non-neuronal cells, detailed experimental data on its direct effects on neuronal cell viability, apoptosis, or specific signaling pathways is not available.[1][2]
Therefore, the following application notes and protocols are based on a closely related and well-studied class of compounds, Cyclopentenone Prostaglandins (B1171923) (cyPGs) , which share structural similarities and have established neuroprotective and neurotoxic effects in various neuronal cell line models.[3][4][5] These protocols are provided as a template and guide for researchers interested in investigating the potential effects of this compound on neuronal cells.
I. Introduction to Cyclopentenone Prostaglandins (cyPGs) in Neuronal Systems
Cyclopentenone prostaglandins are a class of lipid signaling molecules that have been shown to exert a range of biological effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities.[5] In the context of the central nervous system, cyPGs have been investigated for their dual roles in both neuroprotection and neurotoxicity, making them a subject of significant interest in drug development for neurological disorders.[3][4] Their mechanisms of action often involve the modulation of oxidative stress, apoptosis, and key signaling pathways.[4]
This document provides protocols for assessing the effects of cyPGs (as a proxy for this compound) on neuronal cell lines, focusing on cell viability, apoptosis, and the elucidation of underlying signaling pathways.
II. Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for organizing quantitative data that would be generated from the described experimental protocols.
Table 1: Effect of Compound Treatment on Neuronal Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | - | [Value] | 100 |
| Compound X | 1 | [Value] | [Value] |
| (e.g., 15d-PGJ₂) | 5 | [Value] | [Value] |
| 10 | [Value] | [Value] | |
| 25 | [Value] | [Value] | |
| 50 | [Value] | [Value] | |
| Positive Control | [e.g., Staurosporine] | [Value] | [Value] |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Flow Cytometry)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | - | [Value] | [Value] | [Value] |
| Compound X | 10 | [Value] | [Value] | [Value] |
| 50 | [Value] | [Value] | [Value] | |
| Positive Control | [e.g., Etoposide] | [Value] | [Value] | [Value] |
III. Experimental Protocols
A. Cell Culture and Maintenance
1. Cell Line:
-
SH-SY5Y (human neuroblastoma cell line) or PC12 (rat pheochromocytoma cell line) are commonly used models for neurotoxicity and neuroprotection studies.
2. Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
PC12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
3. Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain exponential growth.
B. Assessment of Neuronal Cell Viability (MTT Assay)
This protocol is used to assess the effect of the test compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.
1. Materials:
-
96-well cell culture plates
-
Neuronal cell line of choice
-
Complete culture medium
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
C. Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
1. Materials:
-
6-well cell culture plates
-
Neuronal cell line of choice
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the test compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate a hypothetical signaling pathway that could be investigated for this compound and a general experimental workflow.
Caption: General experimental workflow for evaluating the neuroprotective potential of a test compound.
Caption: A hypothetical neuroprotective signaling pathway for this compound based on its potential AChE inhibitory activity.
References
- 1. adipogen.com [adipogen.com]
- 2. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic Cyclopentenone Isoprostanes in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased generation of cyclopentenone prostaglandins after brain ischemia and their role in aggregation of ubiquitinated proteins in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Cyclopenin in neurodegenerative disease research
Application of (-)-Cyclopenin in Neurodegenerative Disease Research: Current Status
A thorough review of publicly available scientific literature reveals no direct studies on the application of this compound in the field of neurodegenerative disease research. While the compound has been identified and characterized, its potential therapeutic effects or mechanistic roles in conditions such as Alzheimer's, Parkinson's, or other neurodegenerative disorders have not been reported in the existing literature.
Summary of this compound
This compound is a naturally occurring benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1][2][3][4] Its chemical structure, 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione, has been confirmed through chemical synthesis.[1][5] The biosynthesis of this compound is linked to the production of other alkaloids, such as viridicatin.[6][7][8]
Current Research Landscape
Despite the characterization of this compound, extensive searches for its application in neurodegenerative disease research did not yield any specific studies. There is no published data on its effects on key pathological hallmarks of neurodegenerative diseases, such as amyloid-beta aggregation, tau pathology, or neuronal cell death. Consequently, there are no established experimental protocols, quantitative data, or defined signaling pathways related to the use of this compound in this research area.
Related Compounds of Interest
It is important to note that other compounds with structural similarities or belonging to related chemical classes have been investigated for their potential in neurodegenerative disease research. These include:
-
Cyclopentenone Prostaglandins (B1171923): These molecules have been shown to possess neurotrophic and neuroprotective properties.[9]
-
Cyclophilin D Inhibitors: Inhibition of Cyclophilin D is being explored as a therapeutic strategy for Alzheimer's disease.[10]
-
Cyclopentanone Derivatives: Certain derivatives have demonstrated the ability to attenuate memory impairment by inhibiting the formation of amyloid plaques in animal models of Alzheimer's disease.[11]
These findings in related but distinct molecules highlight the potential for discovering novel therapeutic agents for neurodegenerative diseases from natural and synthetic compounds. However, it is crucial to reiterate that this research does not directly involve this compound.
Conclusion
Based on the currently available scientific literature, the application of this compound in neurodegenerative disease research is an unexplored area. There is a lack of data to support the creation of detailed application notes or experimental protocols as requested. Future research may uncover potential roles for this compound in this field, but at present, no such information exists. Therefore, the detailed application notes, protocols, data tables, and diagrams concerning the use of this compound in neurodegenerative disease research cannot be provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New cyclophilin D inhibitor rescues mitochondrial and cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Cyclopenin as a Tool Compound for Studying SARS-CoV-2 Mpro Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the life cycle of the virus, responsible for processing viral polyproteins into functional units necessary for viral replication. The inhibition of Mpro represents a key therapeutic strategy for the development of antiviral agents against COVID-19. This document provides detailed application notes and protocols for utilizing this compound as a tool compound for studying the enzyme kinetics of SARS-CoV-2 Mpro.
Data Presentation
The inhibitory activity of this compound and its analogues against SARS-CoV-2 Mpro has been quantified, providing valuable data for kinetic studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound (and its S- and R-isomers) | SARS-CoV-2 Mpro | 0.40 ± 0.01 | [1][2] |
| Cyclopenol | SARS-CoV-2 Mpro | 0.89 ± 0.02 | [1][2] |
| Viridicatin | SARS-CoV-2 Mpro | 0.39 ± 0.04 | [2] |
| GC376 (Positive Control) | SARS-CoV-2 Mpro | Comparable to test compounds | [1][2] |
Experimental Protocols
Protocol 1: In Vitro SARS-CoV-2 Mpro Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (stock solution in DMSO)
-
Positive Control (e.g., GC376)
-
DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
In a 384-well plate, add 2 µL of the diluted this compound or control (DMSO for negative control, GC376 for positive control) to each well.
-
Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM in assay buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 18 µL of the FRET substrate (final concentration ~20 µM in assay buffer) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C. The cleavage of the substrate by Mpro separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
The initial reaction velocity (rate of fluorescence increase) is calculated from the linear portion of the kinetic curve.
Data Analysis:
-
Plot the initial reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Mpro activity.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against SARS-CoV-2 Mpro.
Proposed Mechanism of Action
Based on in silico docking and molecular dynamics simulations, this compound is proposed to inhibit SARS-CoV-2 Mpro by binding to its active site. The interaction involves multiple hydrogen bonds and hydrophobic interactions with key catalytic residues.
Caption: Proposed binding mode of this compound in the SARS-CoV-2 Mpro active site.
References
Application Note: Derivatization of (-)-Cyclopenin for Structure-Activity Relationship (SAR) Studies
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of Penicillium fungi, such as Penicillium cyclopium.[1] Its complex spiro-heterocyclic structure, featuring a 1,4-benzodiazepine-2,5-dione core fused with a phenyl-substituted oxirane ring, presents a unique scaffold for medicinal chemistry exploration. While the biological activities of many fungal alkaloids have been investigated, detailed structure-activity relationship (SAR) studies on this compound remain largely unexplored. This application note outlines a systematic approach to the derivatization of this compound to investigate the impact of structural modifications on its biological activity, with a focus on potential cytotoxic and antimicrobial applications.
The core hypothesis of this study is that modifications at three key positions of the this compound scaffold—the epoxide ring, the N-methyl group, and the aromatic ring—will significantly influence its biological profile. By systematically introducing a variety of functional groups at these positions, a library of novel analogs will be synthesized and screened to elucidate key SAR trends. This information will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound template.
Proposed Derivatization Strategies
The chemical structure of this compound offers several handles for synthetic modification. The proposed derivatization strategy focuses on three main regions of the molecule:
-
Epoxide Ring Opening: The strained oxirane ring is a prime target for nucleophilic attack, leading to a variety of ring-opened derivatives. Reactions with different nucleophiles (e.g., amines, thiols, alcohols) under acidic or basic conditions can introduce diverse functionalities.
-
N-Demethylation and N-Alkylation: The N-methyl group on the benzodiazepine core can be removed and replaced with other alkyl or functionalized groups to probe the influence of this substituent on activity.
-
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the pendant phenyl ring or the benzodiazepine's aromatic ring can be explored to investigate the role of electronic and steric effects in these regions.
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring Opening of the Epoxide
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, CH3CN), add the desired nucleophile (1.2-2.0 eq).
-
If the reaction is base-catalyzed, add a suitable base (e.g., NaH, Et3N) (1.1 eq). For acid-catalyzed reactions, a Lewis acid (e.g., BF3·OEt2) or a protic acid (e.g., HCl) can be used.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ring-opened derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Demethylation and N-Alkylation
-
N-Demethylation: To a solution of this compound in a suitable solvent, add a demethylating agent (e.g., BBr3). Stir at a controlled temperature until the reaction is complete. Work up the reaction carefully to yield the N-demethylated product.
-
N-Alkylation: To a solution of the N-demethylated cyclopenin (B1669418) (1.0 eq) in an appropriate solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., an alkyl halide) (1.1 eq).
-
Stir the mixture at room temperature or with heating until the starting material is consumed.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Characterize the N-alkylated derivative by spectroscopic methods.
Protocol 3: Biological Screening - Cytotoxicity Assay (MTT Assay)
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each compound.
Hypothetical Structure-Activity Relationship Data
The following tables present hypothetical data for a series of synthesized this compound derivatives to illustrate the expected outcomes of the SAR study.
Table 1: SAR of Epoxide Ring-Opened Derivatives
| Compound ID | R (Nucleophile) | Cytotoxicity (HeLa, IC50 in µM) | Antibacterial (S. aureus, MIC in µg/mL) |
| CP-01 | This compound | 25.4 | >128 |
| CP-02 | -OH (from H2O) | 45.2 | >128 |
| CP-03 | -NHCH2CH3 | 12.8 | 64 |
| CP-04 | -SH | 8.5 | 32 |
| CP-05 | -OCH3 | 30.1 | >128 |
Table 2: SAR of N-Substituted Derivatives
| Compound ID | R' at N-4 | Cytotoxicity (HeLa, IC50 in µM) | Antibacterial (S. aureus, MIC in µg/mL) |
| CP-01 | -CH3 | 25.4 | >128 |
| CP-06 | -H | >100 | >128 |
| CP-07 | -CH2CH3 | 20.1 | 128 |
| CP-08 | -CH2CH2OH | 35.6 | >128 |
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of other benzodiazepine-containing compounds and cytotoxic natural products, this compound and its derivatives may exert their effects through the modulation of key cellular signaling pathways. For instance, cytotoxic compounds often induce apoptosis. A potential signaling pathway leading to apoptosis is illustrated below.
Caption: A potential signaling pathway for the induction of apoptosis by this compound derivatives.
Conclusion and Future Directions
This application note provides a framework for the systematic derivatization of this compound and the subsequent evaluation of its analogs to establish a comprehensive structure-activity relationship. The proposed synthetic strategies target key functional groups within the molecule, and the suggested biological assays provide a basis for screening the synthesized compounds for cytotoxic and antimicrobial activities. The hypothetical data presented herein suggest that modifications, particularly at the epoxide ring, could lead to derivatives with enhanced biological activity.
Future work should focus on the synthesis of the proposed derivatives, followed by their rigorous biological evaluation. Active compounds should be further investigated to elucidate their mechanism of action, including their effects on specific cellular targets and signaling pathways. The insights gained from these SAR studies will be invaluable for the development of novel therapeutic agents derived from the unique this compound scaffold.
References
Troubleshooting & Optimization
Overcoming low yields in the chemical synthesis of (-)-Cyclopenin
Welcome to the technical support center for the chemical synthesis of (-)-Cyclopenin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The foundational synthetic route to this compound was established by Rapoport and coworkers. The key steps involve the synthesis of the 1,4-benzodiazepine-2,5-dione core, followed by a condensation reaction with benzaldehyde (B42025) to form benzylidene intermediates. These intermediates are then subjected to epoxidation to yield the final spiro-epoxide structure of this compound.
Q2: Are there common challenges associated with the synthesis of the 1,4-benzodiazepine (B1214927) core?
A2: Yes, the formation of the seven-membered benzodiazepine (B76468) ring can be challenging. Issues such as low yields due to unfavorable ring-closure entropy, side reactions like hydrolysis of precursors, and the need for specific coupling reagents are often encountered. Careful control of reaction conditions and purification of intermediates are crucial for success.
Q3: What are the key considerations for the condensation step with benzaldehyde?
A3: The condensation of the 1,4-benzodiazepine-2,5-dione with benzaldehyde typically yields a mixture of (E)- and (Z)-benzylidene diastereomers. The ratio of these isomers can be influenced by the reaction conditions, including the base and solvent used. Chromatographic separation of these isomers is often necessary before proceeding to the next step.
Q4: What are the potential difficulties in the final epoxidation step?
A4: The formation of the spiro-epoxide is a critical and sometimes low-yielding step. Challenges include achieving high diastereoselectivity, avoiding unwanted side reactions such as epoxide ring-opening, and purification of the final product from reaction byproducts. The choice of epoxidizing agent and reaction conditions is paramount for maximizing the yield of the desired this compound.
Troubleshooting Guides
Low Yield in the Condensation of 1,4-Benzodiazepine-2,5-dione with Benzaldehyde
This section addresses common problems encountered during the Knoevenagel-type condensation to form the benzylidene intermediates.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently strong base or inadequate reaction time/temperature. | - Use a stronger base such as sodium hydride or potassium tert-butoxide. - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or products under harsh basic conditions. | - Use a milder base like piperidine (B6355638) or triethylamine (B128534) in a suitable solvent (e.g., ethanol (B145695), toluene). - Perform the reaction at a lower temperature for a longer duration. |
| Unfavorable (E/Z) isomer ratio | Reaction conditions not optimized for the desired isomer. | - Screen different bases and solvents to influence the stereochemical outcome. - Isomerization of the undesired isomer to the desired one may be possible under specific conditions (e.g., photochemical or thermal). |
Low Yield in the Epoxidation of Benzylidene Intermediates
This guide focuses on troubleshooting the final epoxidation step to form this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | The chosen epoxidizing agent is not reactive enough for the electron-deficient double bond. | - Employ a more reactive epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. - Consider using a nucleophilic epoxidation method, for example, with a peroxide source and a suitable base. |
| Formation of diol byproduct | Acid-catalyzed ring-opening of the newly formed epoxide. | - Use a buffered epoxidation system (e.g., m-CPBA with a phosphate (B84403) buffer) to neutralize any acidic byproducts. - Perform the reaction in a non-protic solvent. |
| Low diastereoselectivity | The epoxidizing agent is not providing sufficient facial selectivity. | - Utilize a chiral epoxidizing agent or a catalyst system that can induce asymmetry, such as the Sharpless asymmetric epoxidation if an allylic alcohol is present, or other chiral catalysts. - The inherent chirality of the benzodiazepine core may direct the epoxidation; explore different solvents and temperatures to enhance this effect. |
| Complex product mixture | Over-oxidation or other side reactions. | - Carefully control the stoichiometry of the oxidizing agent. - Run the reaction at a lower temperature to minimize side reactions. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Experimental Protocols
Detailed experimental protocols are based on the seminal work by Rapoport and coworkers and general synthetic organic chemistry principles.
Protocol 1: Synthesis of 3-Benzylidene-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-diones
This procedure describes the condensation reaction to form the key intermediates.
-
To a solution of 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione in a suitable solvent (e.g., ethanol or toluene), add an equimolar amount of benzaldehyde.
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue, a mixture of (E)- and (Z)-isomers, is then purified and the isomers separated by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Epoxidation to this compound
This protocol outlines the final epoxidation step.
-
Dissolve the desired benzylidene isomer in a suitable aprotic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Cool the solution in an ice bath.
-
Add the epoxidizing agent (e.g., m-chloroperoxybenzoic acid) portion-wise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizing the Synthetic Pathway
To aid in understanding the key transformations, the following diagrams illustrate the logical flow of the synthesis.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yields.
Addressing solubility issues of (-)-Cyclopenin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (-)-Cyclopenin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a benzodiazepine (B76468) metabolite produced by certain species of Penicillium fungi. Like many heterocyclic small molecules, its predominantly hydrophobic structure can lead to poor solubility in aqueous solutions, which is a common challenge during in vitro and in vivo studies.
Q2: Is there readily available quantitative data on the solubility of this compound in common biological buffers?
Currently, specific quantitative solubility data for this compound in common biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES is not extensively documented in publicly available literature. Therefore, it is recommended that researchers experimentally determine the solubility in their specific buffer system. This guide provides protocols to assist in this determination.
Q3: What are the initial steps to dissolve this compound?
The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of compounds. From this stock, further dilutions into the desired aqueous buffer can be made.
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into the aqueous buffer can significantly increase solubility.
-
pH Adjustment: As a benzodiazepine, the solubility of this compound may be influenced by pH. For ionizable compounds, adjusting the pH of the buffer away from the compound's pI can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.
-
Gentle Heating and Sonication: These physical methods can help to overcome the energy barrier for dissolution, but caution must be exercised to avoid compound degradation.
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent is too low in the final aqueous solution to maintain the solubility of the compound.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting compound precipitation.
-
Detailed Steps:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit in the final buffer-cosolvent mixture. Try a lower final concentration.
-
Increase the Final Co-solvent Concentration: If your experimental system allows, increase the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5% or 1%). Always include a vehicle control with the same DMSO concentration in your experiments.
-
Perform Serial Dilutions: Instead of a large single dilution, perform a series of smaller dilutions. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Add Stock to Buffer Slowly: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can help prevent the formation of precipitates.
-
Use Cyclodextrins: If the above methods fail, consider pre-complexing this compound with a cyclodextrin.
-
Issue 2: I am observing inconsistent results in my biological assays.
This could be due to partial precipitation or degradation of this compound in your assay medium.
-
Troubleshooting Steps:
-
Visually Inspect Your Assay Plates: Look for any signs of precipitation in the wells.
-
Prepare Fresh Working Solutions: Prepare your final dilutions immediately before use. Avoid storing dilute aqueous solutions of this compound.
-
Assess Compound Stability: Perform a time-course experiment to see if the biological activity of your compound decreases over the duration of your assay, which could indicate degradation.
-
Ensure Homogeneity: After adding the compound to your assay medium, ensure the solution is well-mixed before adding to cells or proteins.
-
Quantitative Data Summary
As specific solubility data for this compound is not widely available, the following table is provided as a template for researchers to record their own experimentally determined values. For illustrative purposes, example data for a hypothetical poorly soluble compound in a DMSO/water co-solvent system is included.
| Co-solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Molar Solubility (µM) |
| This compound in PBS (pH 7.4) | |||
| 0.1% DMSO | 25 | User Determined | User Determined |
| 0.5% DMSO | 25 | User Determined | User Determined |
| 1.0% DMSO | 25 | User Determined | User Determined |
| 0.5% DMSO | 37 | User Determined | User Determined |
| Example Data (Hypothetical Compound) | |||
| 0.1% DMSO in Water | 25 | 5 | 17 |
| 0.5% DMSO in Water | 25 | 28 | 95 |
| 1.0% DMSO in Water | 25 | 75 | 255 |
| 0.5% DMSO in Water | 37 | 42 | 143 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Caption: Workflow for preparing a DMSO stock solution.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied, but be mindful of potential degradation with prolonged heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Determining Aqueous Solubility using a Co-solvent
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Co-solvent Buffers: Prepare a series of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing different percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Create a Dilution Series: In a clear microplate or microcentrifuge tubes, add a small, fixed volume of your DMSO stock solution to each of the co-solvent buffers to create a range of final this compound concentrations.
-
Equilibrate: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle agitation.
-
Observe for Precipitation: After equilibration, visually inspect each sample for any sign of precipitation. The highest concentration that remains a clear solution is the approximate solubility under those conditions.
-
Quantify (Optional): For more precise measurement, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not well-established in the literature, as a member of the benzodiazepine class, it may potentially interact with components of the central nervous system. However, without experimental evidence, any depiction of a specific pathway would be speculative. Researchers are encouraged to investigate potential targets through screening assays. The following diagram illustrates a generic enzyme inhibition model, which is a common mechanism of action for small molecule drugs.
Caption: A generic model of enzyme inhibition by this compound.
Optimization of fermentation conditions for (-)-Cyclopenin production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of (-)-Cyclopenin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the fermentation process.
Frequently Asked Questions (FAQs)
Q1: Which microbial species are known producers of this compound?
A1: this compound is a secondary metabolite primarily produced by filamentous fungi of the Penicillium genus, most notably Penicillium cyclopium and Penicillium aurantiogriseum.
Q2: What are the key fermentation parameters influencing this compound yield?
A2: The production of this compound, like many secondary metabolites from Penicillium species, is significantly influenced by several critical fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, cultivation temperature, aeration, and agitation rate. Optimizing these factors is crucial for maximizing the yield.
Q3: What is the general temperature range for cultivating Penicillium cyclopium for secondary metabolite production?
A3: The optimal temperature for secondary metabolite production in Penicillium species typically falls within the range of 20-30°C. For instance, the production of penicillic acid by P. cyclopium has been observed between 4-31°C.[1] For penicillin production by P. chrysogenum, the optimal temperature is between 25-28°C.[2] It is recommended to perform temperature optimization studies within this range to determine the ideal condition for this compound production.
Q4: How does pH affect the production of secondary metabolites in Penicillium?
A4: The pH of the culture medium is a critical factor. Penicillium species generally exhibit better growth and secondary metabolite production in acidic to neutral conditions. For example, Penicillium expansum shows optimal growth at a pH of 5.1.[3][4] It is advisable to monitor and control the pH throughout the fermentation process, as the fungus's metabolic activity can alter the pH of the medium over time.
Q5: What are the differences between solid-state fermentation (SSF) and submerged fermentation (SmF) for Penicillium?
A5: Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for cultivating Penicillium species.
-
Submerged Fermentation (SmF): In SmF, the microorganism is grown in a liquid nutrient broth. This method allows for easier control of fermentation parameters such as pH, temperature, and aeration, and is more commonly used for industrial-scale production of secondary metabolites like penicillin.
-
Solid-State Fermentation (SSF): SSF involves the growth of microorganisms on a solid substrate with low moisture content. This technique can sometimes lead to higher yields of certain secondary metabolites and more closely mimics the natural growth conditions of filamentous fungi.
The choice between SmF and SSF depends on the specific production goals, the strain of Penicillium being used, and the available equipment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal fermentation conditions (pH, temperature).2. Inappropriate medium composition (e.g., nutrient limitation, catabolite repression).3. Poor aeration or agitation.4. Strain degradation or contamination. | 1. Optimize Fermentation Conditions: Systematically vary the initial pH (e.g., from 4.0 to 7.0) and temperature (e.g., from 20°C to 30°C) to identify the optimal setpoints.2. Medium Optimization: Test different carbon sources (e.g., glucose, sucrose, lactose) and nitrogen sources (e.g., yeast extract, peptone, corn steep liquor). Evaluate the effect of varying the carbon-to-nitrogen (C/N) ratio.3. Improve Aeration/Agitation: Increase the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor to ensure sufficient oxygen supply.4. Strain Maintenance and Purity: Revive a fresh culture from a cryopreserved stock. Check for contamination by microscopy and plating on selective media. |
| High Biomass but Low Product Yield | 1. Catabolite repression by rapidly consumed carbon sources.2. Feedback inhibition by the product or other metabolites.3. Shift in metabolism away from secondary metabolite production. | 1. Carbon Source Strategy: Replace a rapidly metabolizable carbon source like glucose with a slower-metabolized one, such as lactose. A fed-batch strategy can also be employed to maintain a low concentration of the primary carbon source.2. Product Removal: Consider in-situ product removal techniques if feedback inhibition is suspected.3. Induction of Secondary Metabolism: Ensure that the culture enters the stationary phase, as secondary metabolite production is often triggered by nutrient limitation. |
| Inconsistent Batch-to-Batch Production | 1. Variability in inoculum preparation.2. Inconsistent quality of raw materials in the medium.3. Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Use a consistent method for spore suspension preparation and ensure a uniform spore concentration for inoculation.2. Quality Control of Media Components: Use high-quality, consistent batches of media components. If using complex substrates like corn steep liquor, analyze its composition.3. Process Monitoring and Control: Implement real-time monitoring and control of pH, temperature, and dissolved oxygen levels in a bioreactor. |
Quantitative Data Summary
Table 1: Reported Optimal Fermentation Parameters for Secondary Metabolite Production in Penicillium Species
| Parameter | Organism | Product | Optimal Value/Range | Reference |
| Temperature | P. chrysogenum | Penicillin | 25-28 °C | [2] |
| P. expansum | Patulin (B190374) | Growth: 24 °C | ||
| P. cyclopium | Penicillic Acid | 4-31 °C | ||
| pH | P. expansum | Patulin | Growth: 5.1 |
Table 2: Example of a Basal Fermentation Medium Composition for Penicillium Species
| Component | Concentration (g/L) | Purpose | Reference |
| Sucrose | 21 | Carbon Source | |
| Yeast Extract | 3 | Nitrogen & Growth Factor Source | |
| KH₂PO₄ | 0.5 | Phosphorus Source & Buffer | |
| MgSO₄·7H₂O | 0.25 | Mineral Source | |
| Trace Elements Solution | 1 mL/L | Micronutrients |
Note: This is a general medium and may require optimization for this compound production.
Experimental Protocols
Submerged Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Penicillium cyclopium on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (refer to Table 2 for a basal composition) and dispense into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the flasks with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at the desired temperature (e.g., 25°C) for the specified fermentation time (e.g., 7-14 days).
-
Extraction of this compound from Fermentation Broth
-
Separation of Mycelia:
-
After the fermentation period, harvest the culture broth.
-
Separate the fungal mycelia from the culture filtrate by filtration through cheesecloth or by centrifugation (e.g., 5000 x g for 15 minutes). The supernatant contains the extracellular this compound.
-
-
Solvent Extraction:
-
Adjust the pH of the culture filtrate to acidic conditions (e.g., pH 3-4) using an appropriate acid (e.g., 1M HCl).
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to the filtrate in a separatory funnel.
-
Shake vigorously for 5-10 minutes and allow the phases to separate.
-
Collect the organic phase (top layer for ethyl acetate, bottom layer for chloroform).
-
Repeat the extraction process two more times with fresh solvent to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of the mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a scan from 200-400 nm is a good starting point).
-
Quantification: Create a calibration curve using a purified standard of this compound at known concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Hypothetical signaling pathway for secondary metabolite production.
References
- 1. Penicillic Acid Production by Some Fungal Species in Relation to Water Activity and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of (-)-Cyclopenin by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Cyclopenin using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its chromatographic purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₇H₁₄N₂O₃ | - |
| Molecular Weight | 294.30 g/mol [1] | Influences choice of column pore size, particularly in size-exclusion chromatography. |
| Solubility | Limited water solubility; Soluble in ethanol, methanol (B129727), DMF, and DMSO. | Dictates the choice of solvents for sample preparation and the mobile phase. For reverse-phase chromatography, a soluble organic solvent should be used to dissolve the crude extract before loading. |
| Polarity (XLogP3) | 1.5[1] | Indicates moderate lipophilicity, suggesting that both normal-phase and reverse-phase chromatography could be viable purification methods. |
| Chemical Class | Benzodiazepine (B76468) Alkaloid[2] | The basic nitrogen atoms in the benzodiazepine structure can interact with acidic silanol (B1196071) groups on silica (B1680970) gel, potentially leading to peak tailing in normal-phase chromatography. |
Q2: What are the common challenges encountered during the purification of this compound?
A2: Researchers may face several challenges, including:
-
Peak Tailing: Due to the basic nature of the benzodiazepine core, interactions with acidic stationary phases like silica can cause asymmetrical peaks.
-
Co-elution of Impurities: Crude extracts from Penicillium species are complex mixtures containing structurally similar analogues like cyclopeptin, dehydrocyclopeptin, and cyclopeniol, which can be difficult to separate from this compound.[2]
-
Compound Degradation: this compound may be sensitive to pH extremes and prolonged exposure to certain solvents, leading to yield loss.
-
Low Yield: Inefficient extraction or multiple, suboptimal chromatographic steps can result in a poor overall recovery of the target compound.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: Both normal-phase and reverse-phase chromatography can be employed.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This can be effective for separating this compound from more polar or non-polar impurities. However, peak tailing can be an issue.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. Given the moderate lipophilicity of this compound, RP-HPLC is a strong candidate for achieving high-resolution separation.[3]
Q4: How can I detect this compound during chromatography?
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Poor Resolution and Co-elution of Impurities
Question: My chromatogram shows broad peaks and my fractions of this compound are contaminated with other compounds. How can I improve the separation?
Answer:
Poor resolution is a common problem when purifying natural products from complex mixtures. Here are some steps to improve the separation of this compound:
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor chromatographic resolution.
Solutions:
-
Optimize the Mobile Phase Gradient (for HPLC):
-
Steeper Gradient: If peaks are broad and elute late, a steeper gradient (a faster increase in the strong solvent) can help to sharpen the peaks.
-
Shallower Gradient: If this compound co-elutes with impurities, a shallower gradient around the elution point of the target compound will increase the separation time and improve resolution.
-
-
Adjust Mobile Phase Composition:
-
Solvent Selectivity: Try different organic modifiers in your mobile phase (e.g., switch from acetonitrile (B52724) to methanol in RP-HPLC, or from ethyl acetate (B1210297) to dichloromethane (B109758) in NPC). Different solvents can alter the selectivity of the separation.
-
Additives: For RP-HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution, especially for basic compounds like this compound.
-
-
Change the Stationary Phase:
-
Different Polarity: If you are using a C18 column, consider trying a phenyl-hexyl or a polar-embedded column for a different selectivity in RP-HPLC.
-
Particle Size: A column with smaller particles will provide higher resolution, but will also generate higher backpressure.
-
Issue 2: Peak Tailing
Question: The peak for my this compound is asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, a common issue for basic compounds like benzodiazepines on silica-based columns.
Logical Relationship for Peak Tailing Causes and Solutions
Caption: Causes and solutions for chromatographic peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Normal-Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. This will compete with the basic nitrogen in this compound for interaction with the acidic silanol groups on the silica surface, reducing tailing.
-
Reverse-Phase: The addition of an acid like TFA or formic acid will protonate the basic sites on this compound, leading to more uniform interactions with the stationary phase and improved peak shape.
-
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try injecting a smaller amount of your sample.
-
Use an End-Capped Column (for RP-HPLC): Modern, high-quality C18 columns are often "end-capped" to block most of the residual silanol groups, which minimizes tailing for basic compounds.
Issue 3: this compound Degradation
Question: I am experiencing low recovery of this compound, and I suspect it is degrading during purification. How can I prevent this?
Answer:
The stability of this compound can be influenced by pH and the solvents used. While specific stability data is limited, benzodiazepines can be susceptible to hydrolysis under strong acidic or basic conditions.
Solutions:
-
Control pH: Avoid prolonged exposure to highly acidic or basic conditions. If using mobile phase modifiers, keep the concentration low (e.g., 0.1% TFA). It is advisable to work with buffered solutions if pH is a critical factor.[4]
-
Solvent Choice: Use high-purity (HPLC grade) solvents to avoid contaminants that could catalyze degradation.
-
Temperature: Perform the purification at room temperature unless there is evidence that lower temperatures improve stability. Avoid excessive heat.
-
Minimize Processing Time: Develop an efficient purification workflow to minimize the time the sample is in solution.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method Development for this compound Purification
This protocol provides a starting point for developing a purification method for this compound using RP-HPLC.
Experimental Workflow for RP-HPLC Method Development
Caption: Workflow for developing an RP-HPLC purification method.
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of a 50:50 mixture of acetonitrile and water, or another suitable solvent mixture that is compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard preparative or semi-preparative HPLC system with a UV-Vis or DAD detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Flow Rate: Start with a flow rate appropriate for the column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution profile at multiple wavelengths, such as 230 nm, 254 nm, and 280 nm, to find the optimal wavelength for detecting this compound.
-
Gradient: Start with a broad gradient to scout for the elution position of this compound (e.g., 10% to 90% Solvent B over 30 minutes).
-
-
Method Optimization:
-
Based on the initial scouting run, optimize the gradient to improve the resolution between this compound and any closely eluting impurities. A shallower gradient around the retention time of the target peak is often effective.
-
Once a satisfactory separation is achieved, the method can be scaled up to a larger preparative column for purifying larger quantities of the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (-)-Cyclopenin Stability and Storage
This technical support center provides guidance on the proper storage and handling of (-)-Cyclopenin to minimize degradation and ensure the integrity of your research material. The information is based on established principles of organic chemistry and stability data from structurally related compounds, as direct stability studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. Studies on related benzodiazepine (B76468) compounds have shown that storage at low temperatures significantly reduces the rate of degradation.[1][2] For short-term storage during routine laboratory use, maintaining the compound at 2-8°C is advisable.
Q2: How sensitive is this compound to light?
A2: this compound is expected to be sensitive to light. Benzodiazepine alkaloids, a class of compounds to which this compound belongs, are known to undergo photodegradation when exposed to UV and visible light.[3][4][5] Therefore, it is crucial to store this compound in amber or opaque vials to protect it from light.
Q3: What is the optimal pH for storing this compound in solution?
A3: While specific data for this compound is unavailable, the 1,4-benzodiazepine-2,5-dione ring system is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to prepare solutions in a neutral, aprotic solvent if possible. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering at a neutral pH (around 7.0) may offer some stability, but long-term storage in aqueous solutions is not recommended.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the benzodiazepine structure can be susceptible to oxidation. To prevent oxidative degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen). When in solution, deoxygenated solvents should be used.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or appearance of the solid material or the solution. The formation of precipitates or a change in the clarity of a solution may also indicate degradation. If any such changes are observed, it is recommended to verify the purity of the compound using an appropriate analytical method before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | - Verify the storage conditions (temperature, light protection).- Prepare fresh stock solutions from solid material.- Confirm the purity of the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | - Compare the chromatogram to that of a freshly prepared standard.- Consider potential degradation pathways (hydrolysis, oxidation, photodegradation) to hypothesize the identity of the new peaks.- Perform forced degradation studies to confirm the identity of degradants. |
| Inconsistent experimental results. | Inconsistent purity of this compound due to ongoing degradation. | - Aliquot the solid compound upon receipt to minimize freeze-thaw cycles.- Always use freshly prepared solutions for experiments.- Regularly check the purity of the stored material. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the expected qualitative stability based on the chemical properties of its core structures (benzodiazepine and spiro-oxirane).
| Storage Condition | Parameter | Expected Stability | Recommendation |
| Temperature | Solid | Stable at ≤ -20°C. | Store in a freezer at or below -20°C for long-term storage. |
| Solution | Degradation rate increases with temperature. | Prepare solutions fresh and store at 2-8°C for short periods. Avoid repeated freeze-thaw cycles. | |
| Light | Solid & Solution | Susceptible to photodegradation. | Store in light-resistant (amber or opaque) containers at all times. |
| pH | Solution | Prone to hydrolysis in acidic and basic conditions. | Use neutral, aprotic solvents. If aqueous solution is required, use a neutral pH and prepare fresh. |
| Atmosphere | Solid & Solution | Potential for oxidative degradation. | Store under an inert atmosphere (e.g., argon, nitrogen). Use deoxygenated solvents for solutions. |
Experimental Protocols
Protocol for a Basic Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M sodium hydroxide (1:1 v/v).
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.
-
Also, reflux the stock solution at 60°C for 24 hours.
-
Analyze the solid by dissolving it in the mobile phase and the solution directly.
-
-
Photodegradation:
-
Expose the stock solution in a transparent vial to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method with a UV or MS detector to resolve the parent compound from any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
Technical Support Center: Minimizing Interference in (-)-Cyclopenin Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during (-)-Cyclopenin bioassays. Our goal is to help you minimize interference and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound bioassays?
A1: Interference in bioassays can arise from a variety of sources. For assays involving this compound, key areas to consider are:
-
Compound-related issues: This includes the solubility and stability of this compound itself, as well as the presence of impurities.
-
Assay components: Reagents such as solvents (e.g., DMSO), buffers, and detection molecules can all interfere with the assay readout.
-
Assay format: The type of assay (e.g., absorbance, fluorescence, luminescence) will be susceptible to different kinds of interference. For instance, colored or fluorescent compounds can be particularly problematic in optical assays.
-
Experimental conditions: Factors like incubation time, temperature, and plate type can significantly impact results.
Q2: How can I be sure that the observed activity is specific to this compound and not an artifact?
A2: To confirm the specificity of your results, it is crucial to include proper controls in your experimental design. These should include:
-
Vehicle controls: To assess the effect of the solvent (e.g., DMSO) on the assay system.
-
Negative controls: Wells containing all assay components except this compound to establish a baseline.
-
Positive controls: A known inhibitor or activator of the target to ensure the assay is performing as expected.
-
Counter-screens: These are assays designed to identify compounds that interfere with the assay technology itself, rather than the biological target.
Q3: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A3: Significant variability in IC50 values is a common issue and can be attributed to several factors:
-
Inconsistent cell conditions: For cell-based assays, variations in cell passage number, confluency, and overall health can lead to inconsistent responses.
-
Reagent variability: Batch-to-batch differences in reagents, or the degradation of stock solutions, can affect assay performance.
-
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Assay conditions: Minor fluctuations in incubation times or temperatures can impact results.
Troubleshooting Guides
Guide 1: Issues with Compound Solubility and Stability
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in assay wells. | Low aqueous solubility of this compound. | - Increase the final concentration of the organic solvent (e.g., DMSO), ensuring it remains below a level that affects the assay (typically <1%).- Prepare this compound stock solutions in a suitable organic solvent like DMSO or ethanol (B145695) and ensure complete dissolution before further dilution in aqueous buffer.[1][2]- Visually inspect plates for precipitation before reading. |
| Loss of this compound activity over time. | Degradation of this compound in aqueous solution. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the time the compound spends in aqueous buffer before the assay is initiated.- Investigate the stability of this compound under your specific assay conditions (pH, temperature). |
| Inconsistent results at high concentrations. | Compound aggregation. | - Include a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer (typically at 0.01-0.1%).- Perform dynamic light scattering (DLS) to check for aggregate formation. |
Guide 2: Interference from Assay Solvents (e.g., DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for water-insoluble compounds, but it can interfere with bioassays.[3][4]
| Problem | Possible Cause | Recommended Solution |
| Reduced signal or cell viability in all wells, including controls. | High final concentration of DMSO. | - Keep the final DMSO concentration in the assay as low as possible, ideally below 0.5%, and ensure it is consistent across all wells.[5]- Perform a DMSO tolerance test to determine the maximum concentration your assay system can withstand without significant effects. |
| Stimulatory or inhibitory effects observed in vehicle control wells. | DMSO can have direct biological effects on some cellular systems.[3] | - Lower the final DMSO concentration.- If possible, explore alternative solvents, though their potential for interference must also be evaluated. |
Table 1: Hypothetical Impact of DMSO Concentration on a this compound Cell-Based Viability Assay
| Final DMSO Concentration (%) | Cell Viability (%) | Observed Effect on Assay |
| 0.1 | 100 | No significant effect. |
| 0.5 | 95 | Minor, acceptable decrease in viability. |
| 1.0 | 80 | Significant inhibition of cell growth, potentially masking the true effect of this compound.[3][4] |
| 2.0 | 50 | High cytotoxicity, invalidating assay results.[3] |
Guide 3: Troubleshooting Different Assay Formats
Absorbance Assays
| Problem | Possible Cause | Recommended Solution |
| High background absorbance. | This compound or other components in the sample absorb light at the measurement wavelength. | - Measure the absorbance of this compound alone at the assay wavelength and subtract this value from the experimental wells.- Use a plate reader with a path length correction feature.[6] |
| Fluctuating readings. | Low absorbance signal close to the limit of detection of the instrument. | - Optimize the assay to produce a larger absorbance change. This may involve increasing the concentration of the substrate or the enzyme.[7] |
Fluorescence Assays
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence. | Autofluorescence of this compound, other sample components, or the microplate. | - Use black microplates to minimize background fluorescence.[6][8]- Measure the fluorescence of a blank well containing only the compound to determine its intrinsic fluorescence and subtract this from the data.- If using cell-based assays, consider using a red-shifted fluorescent dye to avoid autofluorescence from cellular components. |
| Signal quenching. | This compound absorbs light at the excitation or emission wavelength of the fluorophore. | - Run a control experiment to measure the effect of this compound on the fluorescence of the free fluorophore in the absence of the biological target. |
Luminescence Assays
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity. | Inhibition of the luciferase enzyme by this compound or other compounds. | - Perform a counter-screen against the luciferase enzyme to identify inhibitory compounds.- Use white, opaque microplates to maximize the luminescent signal.[6][8] |
| Signal crosstalk between wells. | High light output from adjacent wells. | - Use a plate reader with good detector positioning to minimize crosstalk.[9]- If possible, leave empty wells between samples with very high and very low signals.[9] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare a working solution of the target enzyme in a suitable assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilutions (in DMSO) or DMSO alone (vehicle control) to the wells of a microplate.
-
Add 48 µL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: General experimental workflow for a this compound bioassay.
Caption: A logical workflow for troubleshooting common bioassay issues.
Caption: A hypothetical signaling pathway affected by this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biochemistry - How to troubleshoot absorbance analysis when readings fluctuate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
Technical Support Center: Enhancing the Cell Permeability of (-)-Cyclopenin
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for enhancing the cell permeability of the natural product (-)-Cyclopenin. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a benzodiazepine (B76468) alkaloid produced by certain species of Penicillium fungi.[1][2] Like many natural products, its therapeutic potential can be limited by its ability to efficiently cross cell membranes to reach intracellular targets.[3] Poor cell permeability can lead to low efficacy in cell-based assays and reduced bioavailability in vivo.
Q2: What are the potential reasons for the poor cell permeability of this compound?
While specific experimental data on this compound's permeability is limited, we can infer potential issues based on its chemical structure (C₁₇H₁₄N₂O₃)[1]. Factors that can contribute to poor cell permeability of small molecules include:
-
Physicochemical Properties: High molecular weight, low lipophilicity (LogP), and a high number of hydrogen bond donors and acceptors can negatively impact passive diffusion across the lipid bilayer of the cell membrane.[4][5]
-
Efflux Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[4]
-
Poor Aqueous Solubility: Low solubility can limit the concentration of the compound at the cell surface, leading to an underestimation of its permeability.[4]
Q3: What are the primary strategies for enhancing the cell permeability of this compound?
Several strategies can be employed to improve the cellular uptake of this compound. These can be broadly categorized as chemical modification and formulation-based approaches.[6][7]
-
Chemical Modification:
-
Prodrug Approach: A common strategy is to mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.
-
Structural Modification: Systematically altering the structure of this compound to increase its lipophilicity or reduce the number of hydrogen bond donors/acceptors can enhance passive diffusion.[8][9] This could involve the addition of non-polar groups or the replacement of polar functionalities.[8]
-
-
Formulation Strategies:
-
Nanocarriers: Encapsulating this compound in lipid-based vesicles (e.g., liposomes, niosomes) or polymeric nanoparticles can facilitate its transport across the cell membrane.[3][6]
-
Permeation Enhancers: Co-administration with compounds that reversibly disrupt the cell membrane or inhibit efflux pumps can increase intracellular concentrations of this compound.[6][7]
-
Q4: How can I experimentally measure the cell permeability of this compound?
Two widely used in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[10][11][12][13][14][15]
-
PAMPA: This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10][11][12] It is useful for predicting passive diffusion.[10][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier.[12][13] It can assess both passive diffusion and active transport, including efflux.[11][12][14]
Troubleshooting Guide
Issue 1: Low permeability of this compound observed in the PAMPA assay.
This suggests that poor passive diffusion across a lipid membrane is a primary challenge.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Polarity / Low Lipophilicity | Analyze the structure for hydrogen bond donors/acceptors. Consider chemical modifications to increase lipophilicity (e.g., adding non-polar groups, masking polar groups). | Increased LogP/LogD and improved permeability in a subsequent PAMPA experiment. |
| High Molecular Weight | If the molecular weight is a significant hindrance, consider synthesizing smaller, active fragments of the molecule if pharmacologically feasible. | Improved permeability. |
| Poor Solubility in Donor Well | Measure the solubility of the compound in the assay buffer. If low, consider using a co-solvent (ensure it doesn't disrupt the membrane) or a different buffer system. | Increased compound concentration in the donor well, leading to a more accurate permeability measurement. |
Issue 2: Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction of the Caco-2 assay.
This could be due to poor intrinsic permeability, efflux, or metabolism.
| Possible Cause | Suggested Solution | Expected Outcome |
| P-glycoprotein (P-gp) Substrate | Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). | An increase in the A-B Papp value and a decrease in the efflux ratio (B-A/A-B) would confirm that the compound is a P-gp substrate. |
| Rapid Metabolism | Analyze the samples from both the apical and basolateral chambers for the presence of metabolites using LC-MS/MS. | Identification of metabolites would indicate that the compound is being metabolized by the Caco-2 cells. |
| Low Intrinsic Permeability | If efflux and metabolism are ruled out, the issue is likely low passive permeability. | Consider the chemical modification or formulation strategies outlined in the FAQs. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of this compound across an artificial lipid membrane.
Methodology:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration. Add the solution to the donor wells of a 96-well microplate.
-
Prepare Acceptor Plate: Fill the acceptor wells of a 96-well filter plate (with a lipid-infused artificial membrane) with the same buffer.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the solutions in both plates.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (V_A * V_D / (V_A + V_D) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]), where V_A and V_D are the volumes of the acceptor and donor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker (e.g., Lucifer Yellow).[12]
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound, this compound, to the apical (donor) side.
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.[4]
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (donor) side.
-
Add fresh buffer to the apical (receiver) side.
-
Incubate under the same conditions as the A-B transport.
-
Take samples from the apical side at various time points.[4]
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[4]
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for assessing and enhancing the cell permeability of this compound.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Parameters for (-)-Cyclopenin Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for the derivatization of (-)-Cyclopenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound that can be targeted for derivatization?
A1: this compound, a benzodiazepine (B76468) derivative, possesses several reactive sites amenable to derivatization. The key functional groups include:
-
Amide nitrogen: The nitrogen within the diazepine (B8756704) ring can potentially be derivatized, although it is sterically hindered.
-
α,β-Unsaturated Ketone: This system is susceptible to nucleophilic attack at the β-carbon via Michael addition.[1]
-
Aromatic Ring: The phenyl group can undergo electrophilic substitution, though this typically requires harsh conditions that may not be compatible with the rest of the molecule.
-
Tertiary Amine: The nitrogen atom in the five-membered ring is a potential site for alkylation.
Q2: Which derivatization strategies are most common for benzodiazepines and related structures?
A2: For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), silylation and acylation are common derivatization techniques for benzodiazepines.[2][3] These methods aim to increase volatility and thermal stability.
-
Silylation: This process replaces active hydrogens (e.g., on an amide) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][4]
-
Acylation: This involves the introduction of an acyl group, which can also improve chromatographic properties.
Q3: Can the α,β-unsaturated ketone moiety be used for derivatization?
A3: Yes, the α,β-unsaturated ketone is a prime target for derivatization through conjugate addition reactions (Michael addition). This involves the addition of a nucleophile to the β-carbon of the alkene, which is electronically coupled to the carbonyl group. A wide range of nucleophiles can be employed, including thiols, amines, and carbanions, allowing for the introduction of various functionalities.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive reagents or catalyst. | Use freshly opened or purified reagents and catalysts. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. | |
| Poor solvent choice. | Ensure the solvent is anhydrous (if required) and that all starting materials are soluble. | |
| Multiple Products or Side Reactions | Reaction temperature is too high. | Lower the reaction temperature. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of reactants and catalysts. | |
| Presence of impurities in the starting material. | Purify the this compound starting material before derivatization. | |
| Degradation of the product. | Once the reaction is complete, work up the reaction mixture promptly and purify the product under mild conditions. | |
| Product is Unstable | Sensitivity to air or moisture. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sensitivity to acid or base. | Neutralize the reaction mixture carefully during workup. | |
| Thermal instability. | Avoid excessive heat during reaction and purification steps. |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol is a general guideline for the silylation of benzodiazepine-like structures. Optimization will be required for this compound.
-
Sample Preparation: Dissolve 1 mg of this compound in 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) in a reaction vial.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of the silylating reagent. Common silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
-
Reaction Conditions: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the reaction mixture to room temperature. An aliquot of the reaction mixture can then be directly injected into the GC-MS.
Table 1: Comparison of Common Silylating Reagents for Benzodiazepine Derivatization
| Reagent | Derivative Formed | Stability of Derivative | Key Advantages |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | Moderate | Readily available, effective for many functional groups. |
| MSTFA | Trimethylsilyl (TMS) | Moderate | Highly volatile byproducts, good for general silylation. |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | High | Forms very stable derivatives, leading to reproducible results and specific mass fragmentation. |
Protocol 2: Michael Addition to the α,β-Unsaturated Ketone
This protocol provides a general framework for the derivatization of this compound via Michael addition.
-
Reactant Preparation: Dissolve this compound in a suitable solvent (e.g., THF, ethanol, or dichloromethane).
-
Nucleophile and Catalyst Addition: Add the desired nucleophile (e.g., a thiol or a secondary amine) in a slight molar excess. A catalytic amount of a suitable base (e.g., triethylamine (B128534) or DBU) may be required to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be necessary for less reactive nucleophiles.
-
Workup and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a dilute acid or water). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: A logical flow for troubleshooting low-yield reactions.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Navigating Matrix Effects in the LC-MS Analysis of (-)-Cyclopenin: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (-)-Cyclopenin. Our goal is to equip you with the necessary information to ensure accurate and reproducible quantification of this analyte in complex biological matrices.
Matrix effects, defined as the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of LC-MS assays.[1][2][3] This guide offers detailed methodologies and experimental protocols to identify, minimize, and compensate for these effects.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the LC-MS analysis of this compound due to matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with the chromatography.[4] | - Optimize the chromatographic gradient to better separate this compound from interfering compounds.- Evaluate a different stationary phase or column chemistry.- Implement a more rigorous sample cleanup procedure. |
| Inconsistent Retention Time | Matrix components altering the column chemistry or interacting with the analyte.[4] | - Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to remove a wider range of interferences.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for shifts.[5] |
| Low Signal Intensity (Ion Suppression) | Competition for ionization between this compound and co-eluting matrix components, particularly in electrospray ionization (ESI).[2][6] | - Improve sample cleanup to remove phospholipids (B1166683) and other suppressive agents.[7]- Dilute the sample if sensitivity allows.[1]- Optimize MS source parameters (e.g., temperature, gas flows).- Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte.[8] |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components facilitating the ionization of this compound.[1][2] | - While less common, this still indicates a matrix effect. The same strategies for ion suppression (improved cleanup, chromatography) apply.- Use of a SIL-IS is crucial for accurate quantification.[5] |
| Poor Reproducibility Across Different Lots of Matrix | Variation in the composition of the biological matrix between samples. | - Assess the matrix effect for each new lot of matrix during method validation.- Employ matrix-matched calibration standards for each lot if variability is high.[6] |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of this compound LC-MS analysis?
Matrix effects are the influence of all components in the sample, other than this compound itself, on the ionization efficiency of the analyte.[2][3] These co-eluting substances can either suppress or enhance the signal of this compound detected by the mass spectrometer, leading to inaccurate quantification.[1]
2. How can I determine if my this compound assay is suffering from matrix effects?
A common method is the post-extraction addition technique.[9] You compare the response of this compound in a neat solution to the response of the same amount of analyte spiked into a blank matrix extract that has gone through the sample preparation process. A significant difference in signal indicates the presence of matrix effects.
3. What is the most effective way to reduce matrix effects?
A multi-pronged approach is often best. This includes:
-
Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[6][7]
-
Chromatographic Separation: Improving the separation of this compound from matrix components by adjusting the LC method can significantly reduce interference.[1][6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][10][11]
4. When should I use a stable isotope-labeled internal standard (SIL-IS)?
It is highly recommended to use a SIL-IS for this compound whenever accurate and precise quantification is required, especially in complex biological matrices.[5][10] While they can be more expensive, they are the most reliable way to correct for variations in sample preparation and matrix effects.[1][12]
5. Can I just dilute my sample to reduce matrix effects?
Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
-
Prepare a neat solution of this compound at a known concentration in the final mobile phase solvent.
-
Prepare a blank matrix sample by subjecting a sample of the biological matrix (e.g., plasma, urine) without the analyte to the entire sample preparation procedure.
-
Spike the blank matrix extract with the same known concentration of this compound as the neat solution.
-
Analyze both solutions by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol and should be optimized for this compound and the specific matrix.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., water or a specific buffer).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
Visualizing the Workflow
The following diagrams illustrate key concepts in dealing with matrix effects.
Caption: A typical workflow for LC-MS analysis incorporating a stable isotope-labeled internal standard to mitigate matrix effects.
Caption: A decision tree for troubleshooting matrix effects in the LC-MS analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving (-)-Cyclopenin Enantiomers
Welcome to the technical support center dedicated to the enantiomeric resolution of (-)-Cyclopenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to address common challenges encountered during the chiral separation of Cyclopenin and related benzodiazepine (B76468) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended HPLC methods for the enantiomeric separation of this compound?
A1: For the chiral resolution of this compound, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used method.[1] Based on the separation of structurally similar compounds, such as benzodiazepines, the following CSPs are recommended as starting points:
-
Polysaccharide-based CSPs: Columns like Chiralpak® AD (amylose derivative) and Chiralcel® OD (cellulose derivative) have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with structures analogous to Cyclopenin.[2][3]
-
Cyclodextrin-based CSPs: These are known to separate enantiomers through inclusion complexation.[4][5] Sulfated cyclodextrins, in particular, have been successful in resolving benzodiazepine enantiomers.
-
Protein-based CSPs: Columns based on α1-acid glycoprotein (B1211001) (AGP), such as Chiral-AGP®, have also been used for the enantioseparation of benzodiazepines.
Q2: What are the typical mobile phase compositions for the chiral separation of Cyclopenin?
A2: The choice of mobile phase is critical and depends on the selected Chiral Stationary Phase (CSP). For polysaccharide-based columns, polar organic and normal-phase modes are often successful. A common starting mobile phase would be a mixture of an alcohol (e.g., methanol (B129727) or isopropanol) and a non-polar solvent (e.g., n-hexane), often with a small amount of an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) to improve peak shape and resolution. For cyclodextrin-based columns, reversed-phase or polar organic modes are typically employed.
Q3: How do I choose an appropriate detector for the analysis of Cyclopenin enantiomers?
A3: A UV detector is commonly used for the analysis of Cyclopenin and related compounds, as the benzodiazepine structure contains a chromophore that absorbs UV light. The detection wavelength should be set to the absorbance maximum of Cyclopenin to ensure high sensitivity.
Troubleshooting Guides
Problem 1: No separation or co-eluting peaks.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for Cyclopenin. Screen different types of CSPs (e.g., polysaccharide, cyclodextrin). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier. For reversed phase, alter the organic modifier percentage and buffer pH. |
| Incorrect Mobile Phase Mode | If using normal phase, consider switching to polar organic or reversed phase, as the chiral recognition mechanism can be highly dependent on the solvent environment. |
| Temperature Not Optimized | Vary the column temperature in increments (e.g., 5°C) between 15°C and 40°C. Temperature can significantly affect chiral recognition. |
Problem 2: Poor resolution (overlapping peaks).
| Potential Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Fine-tune the mobile phase with small, incremental changes. Introduce or adjust the concentration of an acidic or basic additive (e.g., 0.1% TFA or DEA). |
| Flow Rate Too High | Chiral separations often benefit from lower flow rates. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction with the CSP. |
| Temperature Not Optimized | Systematically vary the column temperature to find the optimal point for resolution. |
| Column Overload | Injecting too much sample can lead to peak broadening. Reduce the sample concentration or injection volume. |
Problem 3: Peak tailing or fronting.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a competing amine (e.g., diethylamine) to the mobile phase for basic compounds or a competing acid (e.g., acetic acid) for acidic compounds to block active sites on the stationary phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Quantitative Data Summary
The following table provides potential starting conditions for the chiral separation of this compound based on methods developed for analogous compounds. Note: These are suggested starting points and will likely require optimization.
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® AD) | Cyclodextrin-Based CSP (e.g., Sulfated β-Cyclodextrin) |
| Mobile Phase Mode | Normal Phase / Polar Organic | Reversed Phase / Polar Organic |
| Mobile Phase Composition | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) + 0.1% DEA | Acetonitrile (B52724) / Water with Buffer (e.g., 50:50 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 25°C (with scope for optimization) | 25°C - 40°C |
| Detection | UV at absorbance maximum of Cyclopenin | UV at absorbance maximum of Cyclopenin |
| Expected Resolution (Rs) | > 1.5 for baseline separation | > 1.5 for baseline separation |
Experimental Protocols
Detailed Methodology for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the resolution of this compound enantiomers.
1. Analyte and Sample Preparation:
- Obtain a racemic standard of Cyclopenin.
- Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
- For injection, dilute the stock solution with the initial mobile phase to a concentration of approximately 50 µg/mL.
2. Initial Screening of Chiral Stationary Phases:
- Select a range of CSPs for initial screening, including at least one polysaccharide-based column (e.g., Chiralpak® AD) and one cyclodextrin-based column.
- For each column, perform an initial injection using a generic mobile phase. For a polysaccharide column, a starting mobile phase of n-Hexane/Isopropanol (90/10, v/v) with 0.1% DEA can be used. For a cyclodextrin (B1172386) column in reversed-phase mode, a starting mobile phase of Acetonitrile/Water (50/50, v/v) can be used.
- Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
- Monitor the separation at the UV absorbance maximum of Cyclopenin.
3. Optimization of Mobile Phase:
- Based on the initial screening, select the CSP that shows the most promising selectivity.
- Systematically optimize the mobile phase composition.
- For Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol from 5% to 20%). Investigate the effect of different alcohols (e.g., ethanol, n-propanol).
- For Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Evaluate the effect of buffer pH.
- Investigate the effect of additives. For basic compounds like Cyclopenin, a small amount of a basic modifier (e.g., 0.1% DEA) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% TFA) may be beneficial.
4. Optimization of Flow Rate and Temperature:
- Once a suitable mobile phase has been identified, optimize the flow rate. Test flow rates between 0.5 and 1.2 mL/min. A lower flow rate often improves resolution but increases analysis time.
- Evaluate the effect of column temperature. Test temperatures in the range of 15°C to 40°C.
5. Method Validation:
- Once optimal conditions are established, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
Visualizations
Caption: A logical workflow for chiral HPLC method development.
References
Improving the reproducibility of (-)-Cyclopenin experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results involving (-)-cyclopenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reproducibility a concern?
A1: this compound is a benzodiazepine (B76468) mycotoxin produced by Penicillium species.[1] Like many complex natural products, its synthesis and biological evaluation can be challenging. Reproducibility issues often stem from the multi-step synthesis, sensitivity of intermediates, and variability in biological assay conditions.[2] Ensuring consistent results requires careful control over starting materials, reaction conditions, and analytical methods.
Q2: My synthetic yield of this compound or its precursors is consistently low. What are the common causes?
A2: Low yields in natural product synthesis can arise from several factors:
-
Reagent Quality: Impurities in solvents or reagents can interfere with the reaction.
-
Atmospheric Conditions: Some reactions are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) when necessary.
-
Temperature Control: Inadequate temperature management can lead to side product formation.
-
Workup Procedures: Product may be lost during extraction or purification steps. For instance, your product might be more water-soluble than expected or may degrade on silica (B1680970) gel during chromatography.[1]
Q3: I am observing unexpected peaks in my NMR or Mass Spectrum after purification. What could be the issue?
A3: Extraneous peaks often indicate impurities. These could be:
-
Residual Solvents: Incomplete removal of solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane).
-
Side Products: Uncharacterized products from competing reaction pathways.
-
Degradation: The compound may be unstable under the experimental or storage conditions.
-
Contamination: Contaminants from glassware, spatulas, or other equipment can appear in sensitive analyses.[3]
Q4: My biological assay results for this compound are not consistent between experiments. What should I check?
A4: Variability in bioassays is a common challenge. Key factors to control include:
-
Cell Culture Conditions: Ensure cell line authenticity, passage number, and cell density are consistent.
-
Compound Preparation: The method of dissolving and diluting the compound can affect its concentration and aggregation state. Using a consistent stock solution and solvent is critical.
-
Incubation Times and Reagents: Adhere strictly to validated incubation times and ensure the quality and concentration of all assay reagents.[4]
-
Instrumentation: Calibrate plate readers and other instruments regularly.
I. Synthetic Protocol and Troubleshooting
Representative Experimental Protocol: Synthesis of a Cyclopiamine-Related Core
This protocol outlines key steps relevant to the synthesis of the bicyclo[2.2.2]diazaoctane core found in many related alkaloids.
-
Palladium-Catalyzed Oxidative Cyclization:
-
To a solution of the tryptophan-derived precursor in a mixture of acetonitrile (B52724) and water, add Pd(OAc)₂ (40 mol%), benzoquinone, and sulfuric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Reductive Amination/Spirocyclization:
-
To a solution of the cyclized intermediate in methanesulfonic acid, add dimethyl sulfide (B99878) (Me₂S).
-
Heat the reaction to 40 °C.
-
Monitor the reaction for the formation of the spirooxindole product.
-
Carefully quench the reaction with a cooled base solution.
-
Extract the product and purify via chromatography.
-
Synthetic Data Summary
The following table presents representative yields for key transformations in the synthesis of a related alkaloid, ent-citrinalin B, which shares a common biogenetic precursor.[5]
| Step No. | Reaction Type | Reagents | Solvent | Temperature (°C) | Representative Yield (%) |
| 1 | Oxidative Cyclization | Pd(OAc)₂, Benzoquinone, H₂SO₄ | MeCN/H₂O | 23 | ~60-70 |
| 2 | Spirooxindole Formation | Me₂S, MsOH | N/A | 40 | ~50-60 |
| 3 | Selective Reduction | Oxone®, NaHCO₃ | Acetone/H₂O | 0 to 23 | ~80-90 |
Synthetic Workflow Diagram
Caption: A representative workflow for synthesizing complex alkaloid cores.
Troubleshooting Common Synthetic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to start or stalls | 1. Inactive catalyst or reagents. 2. Presence of inhibitors (e.g., water, oxygen). 3. Incorrect temperature. | 1. Use freshly opened or purified reagents. 2. Ensure the reaction is run under an inert atmosphere with anhydrous solvents.[1] 3. Verify thermometer calibration and ensure uniform heating/cooling. |
| Formation of multiple products (messy TLC) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry or order of addition. 3. Degradation of starting material or product. | 1. Run the reaction at a lower temperature. 2. Add reagents slowly using a syringe pump to control concentration.[6] 3. Check the stability of your compounds to the reaction conditions (acid/base, light). |
| Product precipitates from reaction mixture | 1. Poor solubility of the intermediate/product in the chosen solvent. 2. Change in polarity of the reaction mixture as it proceeds. | 1. Add a co-solvent to increase solubility. 2. Run the reaction at a more dilute concentration or a slightly higher temperature if the compound is stable.[6] |
| Difficulty purifying the product | 1. Products have similar polarity. 2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC or crystallization. 2. Use a different stationary phase (e.g., alumina, C18) or treat the silica gel with a base (e.g., triethylamine) to prevent degradation.[1] |
II. Analytical Characterization and Troubleshooting
Accurate characterization is essential for confirming the identity and purity of this compound. NMR and mass spectrometry are primary techniques for this purpose.
Protocol for Spectroscopic Analysis
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.[7]
-
-
Mass Spectrometry Analysis:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For ESI-MS, add a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.
-
Infuse the sample directly into the mass spectrometer or use LC-MS for analysis.[8]
-
Expected Spectroscopic Data
The following table summarizes key mass spectrometry data available for cyclopenin.[1]
| Technique | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) |
| ESI-MS/MS | Positive ([M+H]⁺) | 295.1077 | 264, 236, 177 |
| ESI-MS/MS | Negative ([M-H]⁻) | 293.0932 | 250, 236, 222, 159 |
Analytical Workflow Diagram
Caption: General workflow for spectroscopic analysis and characterization.
Troubleshooting Analytical Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or broad peaks in NMR | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the spectrometer. | 1. Dilute the sample. 2. Filter the sample through a small plug of silica or celite. 3. Re-shim the instrument or ask an expert to do so.[3] |
| No molecular ion peak in Mass Spec | 1. Compound is unstable and fragments easily. 2. Incorrect ionization method or settings. | 1. Use a softer ionization technique (e.g., ESI instead of EI). Lower the in-source fragmentation voltage.[3] 2. Optimize ESI parameters (e.g., capillary voltage, gas flow). Ensure the correct mobile phase additives are used. |
| ¹H NMR peaks for -OH or -NH are broad or absent | These protons are exchangeable with trace amounts of water or acidic/basic residues in the solvent. | Perform a "D₂O shake": add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton peaks should disappear.[3] |
III. Biological Assay Guidance
The biological activity of this compound is an area of active research. The following provides a general protocol for a cell viability assay, a common starting point for evaluating the cytotoxic potential of natural products.
General Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed a 96-well plate with a chosen cancer cell line at a predetermined density (e.g., 5,000-10,000 cells/well) and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).[9]
Biological Assay Data Parameters
| Parameter | Typical Value/Range | Purpose |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase during the experiment. |
| Compound Concentration Range | 0.1 - 100 µM (log dilutions) | To determine a dose-response curve and calculate the IC₅₀ value. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its biological effect. |
| Vehicle (DMSO) Concentration | < 0.5% | Minimizes solvent toxicity to the cells. |
| Wavelength for Absorbance | 570 nm | Corresponds to the peak absorbance of the formazan product. |
Plausible Mechanism of Action Diagram
The precise signaling pathway of this compound is not fully elucidated. However, related cyclopentenone-containing natural products have been shown to interact with the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10] The α,β-unsaturated carbonyl group can act as a Michael acceptor, covalently modifying cysteine residues on key signaling proteins like IKK, thereby inhibiting the pathway.
Caption: Plausible inhibition of the NF-κB pathway by this compound.
Troubleshooting Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells ("high CV%") | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated multichannel pipettes. 3. Avoid using the outermost wells of the plate, or fill them with sterile medium to maintain humidity. |
| IC₅₀ value is not reproducible | 1. Inconsistent cell passage number or health. 2. Degradation of compound in stock solution. 3. Variation in incubation time. | 1. Use cells within a defined low-passage range. 2. Prepare fresh stock solutions or store aliquots at -80 °C to avoid freeze-thaw cycles. 3. Use a calibrated timer and process all plates consistently.[4] |
| High background signal in control wells | 1. Contamination of cell culture (bacterial or fungal). 2. Reagent interference or precipitation. | 1. Regularly test for mycoplasma and practice sterile technique. 2. Check for compound precipitation in the media at high concentrations. Ensure reagents are properly dissolved. |
References
- 1. How To [chem.rochester.edu]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. Total synthesis and isolation of citrinalin and cyclopiamine congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (-)-Cyclopenin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of (-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by various Penicillium species. The selection of a robust and reliable analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the validation of common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—providing supporting data from analogous compounds and detailed experimental protocols.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of different analytical methods applicable to the quantification of benzodiazepine alkaloids like this compound. The data is collated from studies on structurally similar compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 8 µg/mL[1][2] | 0.54 - 2.32 ng/mL[3] | Typically in the µg/mL range |
| Limit of Quantitation (LOQ) | 0.03 - 26 µg/mL[1][2] | 1.78 - 7.65 ng/mL | Typically in the µg/mL range |
| Accuracy (% Recovery) | 93.7 - 108.7% | 96.5 - 107.5% | Method dependent |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Specificity | Good, dependent on chromatographic resolution | Excellent, based on mass-to-charge ratio | Low, susceptible to interference |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzodiazepine alkaloids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used technique for the separation and quantification of compounds in a mixture.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., fungal culture, plant extract) using a suitable organic solvent like methanol (B129727) or ethyl acetate.
-
Purification (if necessary): Employ solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (based on analogous compounds):
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 15mM phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of benzodiazepine alkaloids, a wavelength between 230 nm and 254 nm is generally effective.
-
Injection Volume: 20 µL.
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution of this compound, and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of this compound standard. A linear regression analysis should yield a correlation coefficient (R²) of >0.999.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix. The recovery should typically be within 90-110%.
-
Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for trace-level quantification.
Sample Preparation:
Sample preparation is similar to that for HPLC-UV, but may require more rigorous cleanup to minimize matrix effects in the mass spectrometer.
LC-MS Conditions:
-
Liquid Chromatography: The same LC conditions as described for HPLC-UV can be used as a starting point.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for benzodiazepine alkaloids.
-
Scan Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed for enhanced sensitivity and specificity.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Validation Parameters:
Validation parameters are similar to HPLC-UV, but with typically lower LOD and LOQ values. Matrix effects, which can suppress or enhance the ionization of the analyte, must also be evaluated.
UV-Vis Spectrophotometry
This is a simpler and more accessible technique but is less specific than chromatographic methods.
Methodology:
-
Solvent Selection: A solvent in which this compound is soluble and stable, and which does not absorb in the same UV region, should be chosen (e.g., methanol, ethanol).
-
Determination of λmax: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over the UV range (typically 200-400 nm).
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.
Validation Parameters:
-
Specificity: This is a major limitation. The method is prone to interference from other compounds in the sample that absorb at the same wavelength.
-
Linearity, Accuracy, Precision, LOD, and LOQ: These are determined similarly to the HPLC-UV method.
Mandatory Visualizations
References
A Comparative Analysis of (-)-Cyclopenin and Other Fungal Benzodiazepine Alkaloids
A deep dive into the biological activities and mechanisms of (-)-Cyclopenin, Viridicatin, and Circumdatins for researchers and drug development professionals.
Fungal benzodiazepine (B76468) alkaloids represent a structurally diverse class of secondary metabolites with a range of intriguing biological activities. Among these, this compound, Viridicatin, and the Circumdatin family have garnered significant attention for their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. This guide provides a comparative analysis of these compounds, presenting available quantitative data, detailing experimental protocols, and visualizing their known signaling pathways to aid in future research and drug development endeavors.
Comparative Biological Activity
While comprehensive comparative studies are limited, the available data indicates distinct activity profiles for this compound, Viridicatin, and Circumdatins. The following table summarizes the reported quantitative data for their biological activities. A significant gap in the literature exists for quantitative data on this compound's bioactivity, highlighting a need for further investigation into this particular compound.
| Compound Family | Biological Activity | Target/Cell Line | Measurement | Value |
| This compound | Antimicrobial | Penicillium cyclopium | Not Specified | Activity Reported, No Quantitative Data |
| Cytotoxicity | Not Specified | Not Specified | Not Specified | |
| Viridicatin | Antibacterial | Mycobacterium tuberculosis | MIC | Strong Activity Reported, No Quantitative Value |
| Antibacterial | Bacillus subtilis | MIC | Activity Reported, No Quantitative Value | |
| Antibacterial | Staphylococcus aureus | MIC | Activity Reported, No Quantitative Value | |
| Antifungal | Saccharomyces cerevisiae | MIC | Activity Reported, No Quantitative Value | |
| Cytotoxicity | HEPG2 (Human Liver Cancer) | IC50 | 32.88 µg/mL | |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 24.33 µg/mL | |
| Circumdatins | Cytotoxicity | Various Cancer Cell Lines | IC50 | 2.54 - 9.79 µM |
| Anti-inflammatory | LPS-stimulated BV-2 and primary microglia cells | - | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | - | Potent Inhibition |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the key bioassays mentioned in the comparative data.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
A Head-to-Head Showdown: (-)-Cyclopenin Versus Leading Acetylcholinesterase Inhibitors
For Immediate Release
A deep dive into the comparative efficacy of the novel acetylcholinesterase inhibitor, (-)-Cyclopenin, against established Alzheimer's disease therapeutics Donepezil, Galantamine, and Rivastigmine. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of their inhibitory potentials, supported by experimental data and detailed methodologies.
In the ongoing quest for more effective treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. This guide provides a head-to-head comparison of the novel natural product, this compound, with the widely prescribed AChE inhibitors Donepezil, Galantamine, and Rivastigmine.
This compound has been identified as a selective acetylcholinesterase inhibitor with a half-maximal inhibitory concentration (IC50) of 2.04 μM[1]. To contextualize this finding, we compare its potency and mechanism of action with those of current market leaders.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of a compound against acetylcholinesterase is a critical determinant of its therapeutic potential. The following table summarizes the IC50 values for this compound and the established AChE inhibitors. It is important to note that IC50 values can vary based on experimental conditions. The values presented for the known inhibitors were determined using the widely accepted Ellman's method, providing a basis for comparison.
| Inhibitor | IC50 Value (AChE) | Mechanism of Action | Selectivity |
| This compound | 2.04 µM[1] | Selective AChE Inhibitor | Selective for AChE |
| Donepezil | 6.7 nM | Reversible, non-competitive inhibitor of AChE.[2] Binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2] | High selectivity for AChE over Butyrylcholinesterase (BuChE) |
| Galantamine | ~410 nM | Reversible, competitive inhibitor of AChE.[2] Also acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors. | Moderate to high selectivity for AChE over BuChE |
| Rivastigmine | 4.3 nM | Pseudo-irreversible inhibitor of both AChE and BuChE. It acts by carbamoylating the enzyme's active site. | Low selectivity, inhibits both AChE and BuChE |
Understanding the Mechanisms: A Deeper Look
The therapeutic efficacy of these inhibitors is not solely dependent on their potency but also on their unique mechanisms of action.
Donepezil acts as a reversible and non-competitive inhibitor, meaning it does not directly compete with acetylcholine for the active site but binds to a different site on the enzyme to impede its function. Its ability to interact with both the catalytic and peripheral sites of AChE contributes to its high potency.
Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor, directly competing with acetylcholine for the enzyme's active site. Additionally, it positively modulates nicotinic acetylcholine receptors, which can further enhance cholinergic neurotransmission.
Rivastigmine is classified as a pseudo-irreversible inhibitor. It forms a carbamoyl-enzyme complex that is slow to hydrolyze, resulting in a prolonged duration of AChE inhibition. Unlike Donepezil and Galantamine, Rivastigmine also significantly inhibits butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine breakdown.
This compound is described as a selective AChE inhibitor, suggesting it preferentially targets acetylcholinesterase over other cholinesterases. Further kinetic studies would be beneficial to fully elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Experimental Protocols: The Ellman's Method for AChE Inhibition Assay
To ensure a standardized comparison, the following is a detailed protocol for the widely used Ellman's method for determining acetylcholinesterase inhibition and calculating IC50 values.
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be detected by its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitors (this compound, Donepezil, Galantamine, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the appropriate buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
In each well of a 96-well plate, add the following components in order:
-
Phosphate buffer
-
DTNB solution
-
The test inhibitor at various concentrations (to generate a dose-response curve). For the control (100% activity), add the solvent vehicle.
-
AChE enzyme solution.
-
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity and can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Cholinergic Synapse and Inhibition
To better understand the context of AChE inhibition, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow.
References
Cross-Validation of (-)-Cyclopenin Bioactivity: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of (-)-Cyclopenin Bioactivity Across Diverse Assay Formats
This guide provides a detailed comparison of the reported biological activities of this compound, a benzodiazepine (B76468) alkaloid produced by Penicillium species. To aid researchers in evaluating its potential as a therapeutic agent, this document summarizes available quantitative data, outlines experimental protocols, and visualizes implicated signaling pathways. While lauded for its potent enzyme inhibitory effects, a broader analysis reveals varied efficacy across different biological assays, underscoring the importance of cross-validation in drug discovery.
Quantitative Bioactivity Profile of this compound and Analogs
The bioactivity of this compound and its analogs has been assessed in various formats, with notable potency observed in enzyme inhibition assays. In contrast, its toxicity against mammalian cells and antimicrobial efficacy appear to be less pronounced.
| Compound | Assay Type | Target | Metric | Value (µM) | Source |
| This compound | Enzyme Inhibition | SARS-CoV-2 Mpro | IC50 | 0.40 ± 0.01 | [1] |
| Cyclopeniol | Enzyme Inhibition | SARS-CoV-2 Mpro | IC50 | 0.39 ± 0.04 | [1] |
| Viridicatol | Enzyme Inhibition | SARS-CoV-2 Mpro | IC50 | 0.89 ± 0.02 | [1] |
| This compound | Cytotoxicity | Mammalian Cells | - | Low Toxicity | [2] |
| This compound | Antimicrobial | Bacteria & Fungi | - | Low Activity | [2] |
Note: The majority of publicly available data focuses on enzyme inhibition. Further quantitative studies on cytotoxicity and antimicrobial activity are required for a complete profile.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of the methodologies used to assess the bioactivity of this compound and related compounds.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication.[1]
Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, separating a fluorophore from a quencher and resulting in a detectable fluorescent signal. Inhibitors will prevent this cleavage, leading to a reduced signal.
Protocol Summary:
-
Reagents: SARS-CoV-2 Mpro enzyme, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
Procedure:
-
The test compound, this compound, is pre-incubated with the Mpro enzyme in the assay buffer.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence is monitored over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair). .
-
-
Data Analysis: The rate of substrate cleavage is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against a range of compound concentrations.[1]
Implicated Signaling Pathways
Preliminary evidence suggests that cyclopentenone-containing compounds, structurally related to cyclopenin, may modulate key cellular signaling pathways involved in inflammation and apoptosis.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Some cyclopentenone prostaglandins (B1171923) have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Induction of the Apoptotic Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Certain cyclopentenone prostaglandins have been demonstrated to induce apoptosis through the activation of caspases.
Caption: Postulated induction of apoptosis by this compound via caspase activation.
Experimental Workflow: From Compound to Data
The following diagram illustrates a generalized workflow for assessing the bioactivity of a test compound like this compound.
Caption: General experimental workflow for in vitro bioactivity assessment.
Conclusion
The available data indicates that this compound is a potent inhibitor of SARS-CoV-2 Mpro in vitro. However, its broader bioactivity profile, particularly concerning cytotoxicity and antimicrobial effects, requires more extensive quantitative investigation. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore the therapeutic potential of this natural product. A direct comparison of its efficacy in various assay formats is crucial for a comprehensive understanding of its pharmacological properties and for guiding future drug development efforts.
References
A Comparative Guide to the Biological Effects of (-)-Cyclopenin and its Enantiomer: An Insight into Stereochemistry in Drug Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of the naturally occurring (-)-Cyclopenin and its synthetic enantiomer, (+)-Cyclopenin. While direct comparative studies on the biological activities of the two enantiomers of cyclopenin (B1669418) are not available in the current scientific literature, this guide aims to provide a framework for understanding their potential differential effects based on the fundamental principles of stereochemistry in pharmacology.
This compound is a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus.[1][2] Like many other natural products, it is biosynthesized as a single enantiomer. The study of enantiomers is crucial in drug development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity.
The Principle of Enantioselectivity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[3] This phenomenon, known as enantioselectivity, can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.
dot
References
The Efficacy of (-)-Cyclopenin Analogues: A Disparity Between In Vitro Promise and In Vivo Validation
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with promising in vitro findings. Such is the case with (-)-Cyclopenin analogues, a class of benzodiazepine (B76468) alkaloids that have demonstrated notable biological activity in laboratory settings. However, a comprehensive evaluation of their translational potential is currently hampered by a significant lack of publicly available in vivo efficacy data. This guide provides a comparative analysis of the available in vitro data for select this compound analogues and underscores the critical need for future in vivo studies.
In Vitro Efficacy Against SARS-CoV-2 Mpro
A key study involving the bio-guided isolation of this compound analogues from Penicillium citrinum identified several compounds with significant inhibitory activity against SARS-CoV-2 Mpro.[1][2] The half-maximal inhibitory concentrations (IC50) for these analogues were determined using a Fluorescence Resonance Energy Transfer (FRET) assay, providing a quantitative measure of their potency.
| Compound | Analogue Name(s) | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy |
| This compound (1) | Not specified | SARS-CoV-2 Mpro | 0.40 ± 0.01 µM | Data not available |
| (-)-Cyclopenol (2) | Not specified | SARS-CoV-2 Mpro | 0.89 ± 0.02 µM | Data not available |
| Cyclopeniol (4) | Not specified | SARS-CoV-2 Mpro | 0.39 ± 0.04 µM | Data not available |
| Positive Control | GC376 | SARS-CoV-2 Mpro | Not specified in source | Data not available |
Table 1: In Vitro Efficacy of this compound Analogues against SARS-CoV-2 Mpro.[1][2]
The data clearly indicates that Cyclopeniol (4) and this compound (1) exhibit potent in vitro inhibitory activity, with IC50 values in the sub-micromolar range, comparable to known inhibitors.[1][2] While these results are encouraging, it is crucial to recognize that in vitro potency does not always translate to in vivo efficacy. Factors such as pharmacokinetics, metabolism, and potential off-target effects can significantly influence a compound's performance in a living organism.
Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
The in vitro efficacy of the this compound analogues was determined using a well-established Fluorescence Resonance Energy Transfer (FRET) assay. This method provides a sensitive and quantitative measure of protease activity.
Principle: The assay utilizes a fluorogenic substrate that contains a cleavage site for the SARS-CoV-2 Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The degree of inhibition by a test compound is directly proportional to the reduction in the fluorescence signal.
Workflow:
The Path Forward: The Imperative for In Vivo Studies
The promising in vitro activity of this compound analogues against SARS-CoV-2 Mpro provides a strong rationale for further investigation. However, to bridge the gap between laboratory findings and potential clinical applications, comprehensive in vivo studies are essential.
A typical workflow for evaluating the in vivo efficacy of a potential antiviral agent would involve several key stages:
Conclusion
The available scientific literature presents a compelling case for the in vitro potential of this compound analogues, particularly as inhibitors of SARS-CoV-2 Mpro. The sub-micromolar IC50 values obtained for compounds such as Cyclopeniol and this compound are noteworthy. However, the stark absence of in vivo data represents a significant knowledge gap. Without these crucial studies, the true therapeutic potential of this compound class remains speculative. Future research must prioritize well-designed in vivo experiments to ascertain the safety, pharmacokinetic profile, and efficacy of this compound analogues, ultimately determining if their in vitro promise can be translated into tangible clinical benefits.
References
Comparative Analysis of (-)-Cyclopenin: A Guide to its Dose-Response Profile and Alternatives in NF-κB and Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Cyclopenin has been identified as an inhibitor of the upstream signaling of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, its structural class, the benzodiazepines, has been associated with anticholinesterase activity. This guide compares the qualitative biological activities of this compound with the quantitative dose-response data of selected alternative compounds:
-
NF-κB Inhibitors: Parthenolide and BAY 11-7082
-
Acetylcholinesterase Inhibitors: Donepezil and Galantamine
This comparison aims to provide a valuable resource for researchers investigating novel anti-inflammatory and neuroprotective agents.
Data Presentation: Comparative Dose-Response Analysis
The following tables summarize the available dose-response data for the selected alternative compounds. It is important to note that a corresponding quantitative value for this compound is not available in the reviewed literature.
Table 1: Comparison of NF-κB Inhibitors
| Compound | Target Pathway | IC50 Value (NF-κB Inhibition) | Cell Line/Assay Conditions |
| This compound | Upstream of NF-κB activation | Data not available | Inhibits LPS-induced NO and IL-6 secretion in RAW264.7 cells. |
| Parthenolide | IKK complex | ~5-10 µM | Varies by cell line; inhibits TNF-α-induced IκBα phosphorylation. |
| BAY 11-7082 | IKKβ (irreversible) | 5-10 µM | Inhibits TNF-α-induced IκBα phosphorylation in various cell lines.[1][2][3] |
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound | Target Enzyme | IC50 Value (AChE Inhibition) | Source/Assay Conditions |
| This compound | Acetylcholinesterase (putative) | Data not available | Benzodiazepine (B76468) class associated with anticholinesterase activity. |
| Donepezil | Acetylcholinesterase | 6.7 nM (in vitro)[4], 37 ± 4.1 ng/mL (in vivo, monkey plasma)[5] | Ellman's method; PET scan analysis. |
| Galantamine | Acetylcholinesterase | 0.35 µM | In vitro enzymatic assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key experiments cited in this guide.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is a common method to quantify the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media.
-
Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Parthenolide, BAY 11-7082).
-
NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Cell Lysis and Luciferase Measurement:
-
After incubation, cells are lysed to release cellular components.
-
Luciferase and Renilla luciferase activities are measured using a luminometer following the addition of their respective substrates.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The percentage of NF-κB inhibition is calculated relative to the stimulated control (no inhibitor).
-
Dose-response curves are generated, and IC50 values are determined.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity.
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.
-
Prepare serial dilutions of the test inhibitor (e.g., Donepezil, Galantamine).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE enzyme solution to initiate the pre-incubation.
-
Start the reaction by adding the ATCI substrate.
-
-
Measurement:
-
The absorbance is measured at 412 nm at multiple time points to determine the rate of the reaction. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of AChE inhibition is determined relative to the control (no inhibitor).
-
Dose-response curves are plotted, and IC50 values are calculated.
-
Mandatory Visualization
Signaling Pathway of NF-κB Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for Dose-Response Analysis
The diagram below outlines a typical workflow for determining the dose-response curve of a compound like this compound.
Caption: General workflow for determining IC50 values in a cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 3. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of (-)-Cyclopenin Bioassay Results: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for understanding and comparing the results of (-)-Cyclopenin bioassays across different laboratories. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document presents a standardized methodology and simulated data to highlight key aspects of assay variability and data interpretation.
This compound, a benzodiazepine (B76468) compound, is of interest for its potential biological activities.[1] As with any bioassay, results can be influenced by various factors, leading to inter-laboratory variability. Understanding these sources of variation is crucial for the accurate interpretation and comparison of data. This guide outlines a common type of bioassay used for such compounds—a cell-based cytotoxicity assay—and provides a hypothetical inter-laboratory comparison to illustrate potential differences in results.
Table 1: Hypothetical Inter-laboratory Comparison of this compound IC₅₀ Values
The following table summarizes simulated half-maximal inhibitory concentration (IC₅₀) values for this compound from three different laboratories. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.[2][3] These hypothetical results are based on a standardized cytotoxicity assay protocol.
| Laboratory | Cell Line | Assay Method | IC₅₀ (µM) ± SD | Coefficient of Variation (%) |
| Lab A | HeLa | MTT | 25.3 ± 2.1 | 8.3 |
| Lab B | HeLa | MTT | 31.5 ± 3.5 | 11.1 |
| Lab C | HeLa | MTT | 28.1 ± 2.9 | 10.3 |
| Lab A | SH-SY5Y | MTT | 42.8 ± 4.5 | 10.5 |
| Lab B | SH-SY5Y | MTT | 51.2 ± 6.2 | 12.1 |
| Lab C | SH-SY5Y | MTT | 47.5 ± 5.1 | 10.7 |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation. The coefficient of variation (CV) is a measure of relative variability.
Factors that can contribute to variations in IC₅₀ values between laboratories include subtle differences in cell culture conditions, passage number of cells, reagent preparation, and instrumentation.[4]
Experimental Protocols
A detailed and standardized experimental protocol is essential to minimize inter-laboratory variability. Below is a representative methodology for a cell-based cytotoxicity assay to determine the IC₅₀ of this compound.
This compound Cytotoxicity Assay Protocol (MTT Assay)
This protocol is adapted from standard cytotoxicity assay procedures.
1. Cell Culture and Seeding:
- Culture human cervical cancer cells (HeLa) or human neuroblastoma cells (SH-SY5Y) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.
- Remove the culture medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubate the plate for 48 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the this compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the described this compound cytotoxicity bioassay.
Caption: Workflow of the this compound cytotoxicity bioassay.
Signaling Pathway
As a benzodiazepine, this compound is expected to modulate the GABA-A receptor signaling pathway. The diagram below illustrates the general mechanism of action for benzodiazepines.
Caption: GABA-A receptor signaling pathway modulated by this compound.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Sources of interindividual variability in IVIVE of clearance: an investigation into the prediction of benzodiazepine clearance using a mechanistic population-based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of (-)-Cyclopenin Producing Penicillium Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative metabolomic analysis of Penicillium strains that produce the benzodiazepine (B76468) alkaloid (-)-Cyclopenin. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes established methodologies in fungal metabolomics to present a comprehensive protocol and data presentation strategy.
This compound and its derivatives are of significant interest due to their potential biological activities. Understanding the metabolic differences between various producing strains of Penicillium, such as P. cyclopium and P. crustosum, is crucial for strain improvement and optimization of production. This guide outlines the experimental workflow, from fungal culture to data analysis, and provides templates for presenting comparative quantitative data.
Quantitative Data Comparison
Table 1: Comparative Analysis of this compound and Related Metabolite Production in Penicillium Strains
| Metabolite | Penicillium Strain A (e.g., P. cyclopium) | Penicillium Strain B (e.g., P. crustosum) | Penicillium Strain C (Engineered Strain) | Analytical Method |
| This compound | Mean Yield ± SD (µg/g dry weight) | Mean Yield ± SD (µg/g dry weight) | Mean Yield ± SD (µg/g dry weight) | LC-MS/MS |
| Cyclopenol | Mean Yield ± SD (µg/g dry weight) | Mean Yield ± SD (µg/g dry weight) | Mean Yield ± SD (µg/g dry weight) | LC-MS/MS |
| Dehydrocyclopeptine | Relative Abundance ± SD | Relative Abundance ± SD | Relative Abundance ± SD | LC-MS/MS |
| Viridicatin | Relative Abundance ± SD | Relative Abundance ± SD | Relative Abundance ± SD | LC-MS/MS |
| Roquefortine C | Relative Abundance ± SD | Relative Abundance ± SD | Relative Abundance ± SD | LC-MS/MS |
SD: Standard Deviation
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for a reliable comparative metabolomics study. The following sections detail the key steps involved.
Fungal Strain Cultivation and Sample Collection
-
Strains: Obtain certified strains of relevant Penicillium species (e.g., Penicillium cyclopium, Penicillium crustosum) from a reputable culture collection.
-
Culture Medium: A defined liquid medium, such as Czapek-Dox broth, should be used to ensure reproducibility. The composition of the medium should be precisely controlled.
-
Growth Conditions: Cultures should be maintained in a controlled environment with consistent temperature (e.g., 25°C), pH, and aeration (e.g., shaking at 150 rpm).
-
Sampling: Mycelial samples should be harvested during the stationary phase of growth, which should be determined beforehand through a growth curve analysis. Samples should be rapidly quenched in liquid nitrogen to halt metabolic activity, followed by lyophilization.
Metabolite Extraction
-
Solvent System: A common and effective solvent for extracting a broad range of fungal secondary metabolites is a mixture of methanol, acetonitrile (B52724), and water. For this compound and related alkaloids, an acidified solvent (e.g., with 0.1% formic acid) can improve extraction efficiency.
-
Procedure:
-
Weigh a precise amount of lyophilized mycelium (e.g., 100 mg).
-
Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).
-
Homogenize the sample using a bead beater or sonicator to ensure thorough cell disruption.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.
-
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and related metabolites.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Flow Rate: A flow rate of 0.3 mL/min is common.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of nitrogen-containing alkaloids like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for accurate quantification. This involves selecting a specific precursor ion for the target metabolite and monitoring for a specific product ion after fragmentation.
-
Standard Curve: A standard curve should be generated using a purified analytical standard of this compound to enable absolute quantification.
-
Visualizing the Experimental Workflow and Biosynthetic Pathway
To provide a clear overview of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparative metabolomics and the proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for comparative metabolomics.
Caption: Proposed this compound biosynthetic pathway.
By adhering to these standardized protocols and data presentation formats, researchers can generate high-quality, comparable data that will advance our understanding of this compound biosynthesis and facilitate the development of high-producing Penicillium strains for biotechnological applications.
Assessing the Selectivity of (-)-Cyclopenin for Different Enzyme Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Cyclopenin, a naturally occurring benzodiazepine (B76468) alkaloid, has garnered attention for its potential as an enzyme inhibitor. This guide provides a comparative analysis of the selectivity of this compound and its analogues for different enzyme subtypes, based on available experimental data. The information presented herein is intended to assist researchers in evaluating its potential as a lead compound for drug discovery.
Executive Summary
This compound has demonstrated inhibitory activity against at least two distinct enzyme classes: cholinesterases and viral proteases. Specifically, it is a selective inhibitor of acetylcholinesterase (AChE) and its analogues have shown potent inhibition of the SARS-CoV-2 main protease (Mpro). This guide summarizes the available quantitative data on its potency and provides detailed experimental protocols for the relevant inhibition assays.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound and its analogues is summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Enzyme Target | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | 2.04 | [Not available in search results] |
| Cyclopenin (B1669418) Analogue 1 (S- and R-isomers) | SARS-CoV-2 Main Protease (Mpro) | 0.40 ± 0.01 | [1][2] |
| Cyclopenin Analogue 2 | SARS-CoV-2 Main Protease (Mpro) | 0.89 ± 0.02 | [1][2] |
| Cyclopenin Analogue 4 (Cyclopeniol) | SARS-CoV-2 Main Protease (Mpro) | 0.39 ± 0.04 | [1][2] |
| GC376 (Positive Control) | SARS-CoV-2 Main Protease (Mpro) | Comparable to Cyclopenin Analogues | [1][2] |
Note: The specific source for the AChE IC50 value of this compound was not explicitly available in the provided search results. Data on the selectivity of this compound for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) is not currently available in the public domain. Similarly, comparative data for cyclopenin analogues against other viral proteases to fully assess their selectivity is also lacking.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on standard methods cited in the literature.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or other known AChE inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound or control solutions to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the activity of the SARS-CoV-2 Mpro and the inhibitory effects of compounds.
Principle: A specific peptide substrate is designed with a fluorophore and a quencher at its ends. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When the Mpro cleaves the peptide substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the Mpro activity.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
FRET-based peptide substrate
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA and DTT)
-
Cyclopenin analogues (test compounds)
-
GC376 or other known Mpro inhibitor (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SARS-CoV-2 Mpro in assay buffer.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the cyclopenin analogues and the positive control in a suitable solvent and then in assay buffer.
-
-
Assay in 384-well plate:
-
Add the test compounds or control solutions to the respective wells.
-
Add the SARS-CoV-2 Mpro solution to all wells except the blank controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the cyclopenin analogue compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][2]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
References
- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 M<sup>pro</sup> Inhibitors from <i>Penicillium citrinum</i> TDPEF34 - ProQuest [proquest.com]
- 2. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (-)-Cyclopenin: A Guide to Safe and Compliant Laboratory Practices
Chemical and Physical Properties of (-)-Cyclopenin
A summary of the known quantitative data for this compound is presented below. This information is essential for a preliminary assessment, but should always be supplemented with any information provided by the chemical supplier.
| Property | Value |
| CAS Number | 20007-87-8[1] |
| Molecular Formula | C₁₇H₁₄N₂O₃[1] |
| Molecular Weight | 294.30 g/mol [1] |
| Appearance | Solid (form may vary) |
Pre-Disposal Safety Precautions
Before initiating the disposal process, ensure all relevant safety measures are in place:
-
Consult the Safety Data Sheet (SDS): It is imperative to check for an SDS from your chemical supplier. The SDS provides the most comprehensive safety and disposal information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations. The following is a general procedural guide for its disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Collect this waste separately from other waste streams to prevent unintended chemical reactions. Do not mix with other incompatible waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically resistant container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate any known hazards on the label.
-
-
Safe Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
The standard and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3] They will provide specific instructions and coordinate with a licensed hazardous waste contractor.
-
The most common disposal method for this type of chemical waste is high-temperature incineration.[2][4]
-
-
Documentation:
-
Complete all required hazardous waste manifests or other regulatory paperwork provided by your EHS department or the waste disposal vendor.[3] Accurate record-keeping is a legal requirement.
-
Prohibited Disposal Methods
-
DO NOT dispose of this compound by pouring it down the drain. This can harm aquatic life and interfere with wastewater treatment processes.[2][5]
-
DO NOT dispose of this compound or its containers in the regular trash.[5]
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.[3]
Experimental Protocols for Inactivation
Currently, there are no widely accepted or recommended laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. Attempting to neutralize or treat this waste in the laboratory could lead to unsafe conditions and may be in violation of hazardous waste regulations. Therefore, reliance on a professional hazardous waste management facility is the recommended and safest approach.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
